Product packaging for 8-Dehydroxyshanzhiside(Cat. No.:)

8-Dehydroxyshanzhiside

Cat. No.: B12366159
M. Wt: 376.36 g/mol
InChI Key: YQLBRAQABHCUCV-SQJJMSPMSA-N
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Description

8-Dehydroxyshanzhiside is a useful research compound. Its molecular formula is C16H24O10 and its molecular weight is 376.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O10 B12366159 8-Dehydroxyshanzhiside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(1S,4aS,5R,7R,7aR)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-5-2-7(18)10-6(14(22)23)4-24-15(9(5)10)26-16-13(21)12(20)11(19)8(3-17)25-16/h4-5,7-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,7-,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1

InChI Key

YQLBRAQABHCUCV-SQJJMSPMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

8-Dehydroxyshanzhiside: A Technical Guide to Natural Sources and Isolation from Lamiophlomis rotata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Dehydroxyshanzhiside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including hemostatic and analgesic effects. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its isolation from the medicinal plant Lamiophlomis rotata. Detailed experimental protocols, quantitative data, and insights into its potential mechanisms of action are presented to support further research and development efforts.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, with Lamiophlomis rotata (Benth.) Kudo, a member of the Lamiaceae family, being the most prominent and well-documented source.[1] Iridoid glycosides are characteristic secondary metabolites in the Lamiaceae family. While comprehensive screenings are not yet available, other potential sources may exist within this and related plant families.

Table 1: Known Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Lamiophlomis rotataLamiaceaeWhole plant, aerial parts[2]
Jasminum officinaleOleaceaeNot specified

Isolation of this compound from Lamiophlomis rotata

The isolation of this compound from Lamiophlomis rotata typically involves a multi-step process encompassing extraction, preliminary purification using macroporous resins, and final purification by high-performance liquid chromatography (HPLC).

Experimental Protocol

This protocol outlines a general procedure for the isolation of this compound from the dried aerial parts of Lamiophlomis rotata.

2.1.1. Extraction

  • Milling and Sieving: Grind the dried aerial parts of Lamiophlomis rotata into a coarse powder and pass through a 40-60 mesh sieve.

  • Aqueous Extraction: Macerate the powdered plant material in distilled water (1:10 w/v) at room temperature with continuous stirring for 24 hours. Alternatively, perform heat reflux extraction with water at 80°C for 2 hours, repeated twice.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude aqueous extract.

2.1.2. Preliminary Purification: Macroporous Resin Column Chromatography

  • Resin Preparation: Select a suitable macroporous adsorbent resin (e.g., D101, HPD-100) and pre-treat it according to the manufacturer's instructions, typically by washing with ethanol and then equilibrating with distilled water.

  • Column Packing and Loading: Pack the pre-treated resin into a glass column. Load the concentrated aqueous extract onto the column at a controlled flow rate.

  • Elution:

    • Wash the column with several bed volumes of distilled water to remove sugars, salts, and other highly polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

  • Fraction Pooling and Concentration: Combine the fractions containing this compound (as determined by preliminary analysis) and concentrate under reduced pressure to yield an enriched iridoid glycoside fraction.

2.1.3. Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column and Mobile Phase:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm) is typically used.

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Gradient Elution: A typical gradient might be: 0-30 min, 10-30% A; 30-40 min, 30-50% A. The exact gradient should be optimized based on the specific column and instrument. A methanol-water gradient can also be effective.[3]

  • Injection and Fraction Collection: Dissolve the enriched iridoid glycoside fraction in the mobile phase, filter through a 0.45 µm filter, and inject onto the preparative HPLC system. Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis and Identification: Analyze the purity of the collected fractions using analytical HPLC-UV.[2] Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Quantitative Data

While several studies have qualitatively and quantitatively analyzed the iridoid glycoside content in Lamiophlomis rotata using HPLC-UV, specific yield percentages for the isolation of pure this compound are not consistently reported in the available literature. HPLC fingerprint analysis has been successfully employed to evaluate the quality and consistency of different batches of L. rotata, with nine major compounds, including iridoids, being used as markers.[2]

Table 2: Summary of Analytical Methods for Quantification

Analytical MethodColumnMobile PhaseDetectionApplicationReference(s)
HPLC-UVWaters SunFire C18Acetonitrile and 0.1% formic acid aqueous solution (gradient)UVQuality control and fingerprint analysis of L. rotata[2]
HPLC-PDA-MSNot specifiedMethanol-water gradientPDA and MSSeparation and identification of iridoid glycosides in L. rotata[3]

Potential Signaling Pathways

The therapeutic effects of this compound and other iridoid glycosides are believed to be mediated through the modulation of various signaling pathways.

Anti-inflammatory Pathways

Iridoid glycosides are known to possess significant anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory signaling cascades.[1] While the specific actions of this compound are still under investigation, it is hypothesized to act on the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Iridoid glycosides may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway, including p38, JNK, and ERK, is also crucial in the inflammatory response. Inhibition of MAPK phosphorylation by iridoid glycosides can lead to a reduction in the production of inflammatory mediators.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Analgesic Pathway (via GLP-1 Receptor)

The analgesic effects of total iridoid glycosides from Lamiophlomis rotata have been linked to the activation of spinal glucagon-like peptide-1 receptors (GLP-1R). While the direct interaction of this compound with GLP-1R requires further confirmation, this pathway represents a promising area of investigation for its pain-relieving properties. Activation of GLP-1R, a G protein-coupled receptor, can initiate downstream signaling cascades that ultimately lead to the modulation of pain perception.

glp1r_pathway cluster_neuron Spinal Neuron 8_dehydroxy This compound GLP1R GLP-1 Receptor 8_dehydroxy->GLP1R Gs Gαs GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors PKA->Downstream Analgesia Analgesic Effect Downstream->Analgesia caption Proposed GLP-1R Mediated Analgesic Pathway

Caption: Proposed GLP-1R Mediated Analgesic Pathway.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in the management of conditions involving hemostasis, pain, and inflammation. Lamiophlomis rotata stands out as a key natural source, and established chromatographic techniques can be employed for its successful isolation.

Future research should focus on:

  • Standardization of Isolation Protocols: Developing and reporting standardized and optimized isolation protocols with clear quantitative yield data to facilitate reproducibility and scalability.

  • Screening for New Natural Sources: Expanding the search for this compound in other plant species, particularly within the Lamiaceae and related families.

  • Elucidation of Specific Mechanisms of Action: Conducting detailed in vitro and in vivo studies to precisely define the molecular targets and signaling pathways directly modulated by pure this compound.

  • Preclinical and Clinical Evaluation: Advancing the most promising findings into preclinical and, eventually, clinical studies to validate its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides are a diverse class of monoterpenoids with a wide range of biological activities, making them promising candidates for drug development. Among them, 8-dehydroxyshanzhiside and its related compounds, found in various medicinal plants, have garnered significant interest. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound and related iridoid glycosides, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to Iridoid Glycosides

Iridoids are cyclopentanoid monoterpene-derived natural products characterized by a fused cyclopentane-pyran ring system. They are typically found in plants as glycosides, most commonly linked to glucose. The cleavage of the cyclopentane ring gives rise to a subclass known as secoiridoids. These compounds play essential roles in plant defense against herbivores and pathogens and are precursors to other important natural products like monoterpenoid indole alkaloids. From a pharmacological perspective, iridoid glycosides exhibit a broad spectrum of activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. This compound, along with shanzhiside and shanzhiside methyl ester, are prominent iridoids found in medicinal herbs such as Phlomoides rotata.

The Core Iridoid Biosynthesis Pathway

The biosynthesis of this compound begins with the universal precursors of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The core iridoid pathway proceeds through several key enzymatic steps to form the characteristic iridoid scaffold.

From Geranyl Pyrophosphate (GPP) to 8-Oxogeranial

The initial steps of the pathway leading to the key intermediate, 8-oxogeranial, are as follows:

  • Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form GPP, the precursor of all monoterpenes.

  • Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol.

  • Hydroxylation of Geraniol: The cytochrome P450 enzyme, geraniol 8-hydroxylase (G8H) , hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.[1]

  • Oxidation to 8-Oxogeranial: 8-hydroxygeraniol undergoes a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8-HGO) to form the reactive dialdehyde, 8-oxogeranial.[1]

Cyclization to the Iridoid Scaffold

The formation of the iridoid ring is a critical step catalyzed by iridoid synthase (ISY) . This enzyme utilizes 8-oxogeranial and an NADPH cofactor to produce nepetalactol and its open forms, iridodials, through a reductive cyclization mechanism.[1] This reaction is a key branching point in the biosynthesis of various iridoids.

Core_Iridoid_Biosynthesis_Pathway cluster_upstream Upstream Monoterpene Pathway IPP IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP DMAPP DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (CYP450) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-HGO Nepetalactol Nepetalactol/Iridodials Oxogeranial->Nepetalactol ISY

Diagram 1: The core iridoid biosynthesis pathway from IPP and DMAPP to Nepetalactol.

Biosynthesis of this compound and Related Glycosides

Following the formation of the core iridoid scaffold, a series of tailoring reactions, including hydroxylation, oxidation, and glycosylation, lead to the diverse array of iridoid glycosides. The proposed pathway to this compound and related compounds like shanzhiside and shanzhiside methyl ester likely proceeds from a key intermediate, 7-deoxyloganic acid.

Formation of 7-Deoxyloganic Acid

The pathway from the initial cyclized products to 7-deoxyloganic acid involves several enzymatic steps that are still being fully elucidated in many species. However, based on studies in related pathways, it is proposed that nepetalactol/iridodials undergo oxidation and other modifications to form 7-deoxyloganetic acid. This is then glycosylated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT) to yield 7-deoxyloganic acid.[2]

Proposed Pathway to this compound

The final steps in the biosynthesis of this compound are hypothesized to involve further enzymatic modifications of 7-deoxyloganic acid or a closely related intermediate.

  • Hydroxylation: A cytochrome P450 monooxygenase (CYP450) is likely responsible for the hydroxylation of the iridoid backbone. The specific CYP450 that acts on a precursor to introduce a hydroxyl group at the C8 position to form an intermediate leading to shanzhiside is yet to be definitively characterized. The absence of this hydroxylation would lead to this compound.

  • Further Modifications: Additional enzymatic steps, potentially involving reductases and oxidases, may be required to achieve the final structure of the aglycone.

  • Glycosylation: A UDP-glycosyltransferase (UGT) is responsible for attaching a glucose moiety to the aglycone, resulting in the final iridoid glycoside. Different UGTs may exhibit substrate specificity for different iridoid aglycones.

Based on metabolomic studies of Phlomoides rotata, a proposed pathway suggests the formation of shanzhiside, which is structurally similar to this compound but with a hydroxyl group at the C8 position. It is plausible that this compound is either a precursor to shanzhiside or is formed through a parallel pathway where the C8 hydroxylation step is bypassed.

Proposed_8-Dehydroxyshanzhiside_Biosynthesis Nepetalactol Nepetalactol/Iridodials Deoxyloganetic_acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_acid Oxidation steps Deoxyloganic_acid 7-Deoxyloganic Acid Deoxyloganetic_acid->Deoxyloganic_acid 7-DLGT Intermediate_aglycone 8-Dehydroxy-aglycone Intermediate Deoxyloganic_acid->Intermediate_aglycone Hydroxylation & Other modifications Shanzhiside_aglycone Shanzhiside Aglycone Deoxyloganic_acid->Shanzhiside_aglycone CYP450 (C8-Hydroxylation) Dehydroxyshanzhiside This compound Intermediate_aglycone->Dehydroxyshanzhiside UGT Shanzhiside Shanzhiside Shanzhiside_aglycone->Shanzhiside UGT Shanzhiside_ME Shanzhiside Methyl Ester Shanzhiside->Shanzhiside_ME Methyltransferase qPCR_Workflow start Plant Tissue Collection rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR Reaction Setup cdna_synthesis->qpcr primer_design Primer Design & Validation primer_design->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis end Gene Expression Profile data_analysis->end Metabolite_Analysis_Workflow start Plant Material Collection & Grinding extraction Metabolite Extraction (e.g., with Methanol/Water) start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms data_processing Data Processing & Quantification uplc_msms->data_processing end Metabolite Profile data_processing->end

References

8-Dehydroxyshanzhiside CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 64421-37-4

This technical guide provides an in-depth overview of 8-Dehydroxyshanzhiside, an iridoid glycoside with noteworthy biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its physicochemical properties, experimental protocols, and relevant biological pathways.

Physicochemical Properties

This compound, isolated from the plant Lamiophlomis rotata, possesses the following physicochemical characteristics:

PropertyValueSource
CAS Number 64421-37-4N/A
Molecular Formula C₁₆H₂₄O₁₀N/A
Molecular Weight 376.36 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified by their characteristic absorption bands in an IR spectrum. Expected characteristic peaks would include:

  • O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to alkane C-H bonds.

  • C=O stretching: A strong absorption around 1700-1750 cm⁻¹ from the ester functional group.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI-MS), the molecule would typically show a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the glucose moiety and subsequent cleavages of the iridoid core structure, providing further structural confirmation.

Experimental Protocols

Isolation of this compound from Lamiophlomis rotata

While a detailed, step-by-step protocol is proprietary to specific research labs, a general methodology for the isolation of iridoid glycosides from plant material is as follows:

Figure 1. General workflow for the isolation of this compound.
Anti-inflammatory Activity Assessment via NF-κB Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. A common method to assess this is the NF-κB translocation assay in a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages.

Figure 2. Experimental workflow for NF-κB translocation assay.

Signaling Pathway

Putative Anti-inflammatory Mechanism of this compound

Based on studies of structurally related iridoid glycosides and other anti-inflammatory natural products, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Dehydroxyshanzhiside This compound Dehydroxyshanzhiside->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds InflammatoryGenes Pro-inflammatory Gene Transcription DNA->InflammatoryGenes Induces

Figure 3. Proposed inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, the pro-inflammatory stimulus, LPS, activates the IKK complex. This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Once released, the NF-κB (p50/p65 heterodimer) translocates to the nucleus, binds to DNA, and initiates the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this cascade, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This action ultimately suppresses the inflammatory response. Further research is required to definitively elucidate the precise molecular target of this compound within this pathway.

Pharmacological Screening of 8-Dehydroxyshanzhiside: A Technical Guide to Unveiling Novel Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Dehydroxyshanzhiside, an iridoid glycoside isolated from Lamiophlomis rotata, belongs to a class of natural products known for a wide array of pharmacological activities. While direct extensive studies on this compound are emerging, its structural analogs and the source plant exhibit significant anti-inflammatory and pro-apoptotic properties. This technical guide provides a comprehensive framework for the pharmacological screening of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for key in vitro assays are presented, along with data presentation structures and visualizations of associated signaling pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this promising natural compound.

Introduction

Lamiophlomis rotata, a perennial herb used in traditional Tibetan medicine, is a rich source of iridoid glycosides, which are believed to be major contributors to its therapeutic effects. Among these compounds is this compound. The pharmacological profile of the iridoid glycoside class is extensive, with numerous studies highlighting their anti-inflammatory, anti-tumor, and immunomodulatory activities.[1] Extracts from L. rotata have been shown to exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Furthermore, these extracts can induce apoptosis in cancer cell lines, a process often mediated by the modulation of the Bcl-2 protein family.[2]

Given the pharmacological activities of its source and chemical class, this compound presents a compelling candidate for screening for novel bioactivities. This guide outlines a systematic approach to evaluating its anti-inflammatory and apoptotic effects.

Potential Pharmacological Activities and Underlying Mechanisms

Based on the activities of structurally similar iridoid glycosides, such as shanzhiside methyl ester and 8-O-Acetyl shanzhiside methyl ester, this compound is hypothesized to possess anti-inflammatory and apoptosis-inducing properties.[2][3]

Anti-Inflammatory Activity

The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.[3][4] It is postulated that this compound may inhibit the activation of these pathways, leading to a reduction in the production of inflammatory mediators.

Apoptosis-Inducing Activity

Many natural compounds exert their anti-cancer effects by inducing programmed cell death, or apoptosis. Iridoid glycosides have been shown to trigger apoptosis through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2, respectively.[1][5] An increase in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, like caspase-3, ultimately resulting in cell death.[5]

Experimental Protocols

This section provides detailed methodologies for the in vitro screening of this compound for its anti-inflammatory and apoptotic activities.

Anti-Inflammatory Activity Screening

3.1.1. Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[6]

  • Incubation: Incubate the cells for 24 hours before collecting the supernatant for analysis.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitric oxide, a key inflammatory mediator, is unstable and rapidly converts to nitrite in the cell culture medium. The Griess assay is a colorimetric method to measure nitrite concentration.

  • Procedure:

    • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[7]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.1.3. Pro-Inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[8][9]

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.[8]

3.1.4. Western Blot Analysis of NF-κB and MAPK Pathways

  • Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

Apoptosis-Inducing Activity Screening

3.2.1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

3.2.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Principle: Flow cytometry with Annexin V and PI staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cancer cells with this compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI staining solutions and incubate in the dark.

    • Analyze the cells by flow cytometry.

3.2.3. Western Blot Analysis of Apoptosis-Related Proteins

  • Principle: To determine the effect of this compound on the expression of key apoptosis-regulating proteins.

  • Procedure:

    • Perform western blotting as described in section 3.1.4.

    • Use primary antibodies against Bcl-2, Bax, and cleaved caspase-3.[10][11]

    • Analyze the changes in protein expression and the Bax/Bcl-2 ratio.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Anti-Inflammatory Activity of this compound

Concentration (µM)NO Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (LPS only)100 ± 5.21250 ± 85850 ± 60
185 ± 4.11050 ± 70720 ± 55
1055 ± 3.5700 ± 50450 ± 40
5025 ± 2.8350 ± 30200 ± 25
IC₅₀ValueValueValue

Data are presented as mean ± standard deviation. IC₅₀ values are calculated from dose-response curves.

Table 2: Apoptotic Effects of this compound on Cancer Cells

Concentration (µM)Cell Viability (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Bax/Bcl-2 Ratio (fold change)
0 (Control)100 ± 6.12.5 ± 0.51.8 ± 0.31.0
1082 ± 5.515.2 ± 1.88.5 ± 1.12.5
5045 ± 4.235.8 ± 3.120.1 ± 2.55.8
10020 ± 3.150.5 ± 4.535.2 ± 3.89.2
IC₅₀Value---

Data are presented as mean ± standard deviation. IC₅₀ value is for cell viability.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the molecular pathways under investigation.

Experimental_Workflow_Anti_Inflammatory cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells treat_compound Treat with this compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps griess_assay Griess Assay (NO) stimulate_lps->griess_assay Collect Supernatant elisa ELISA (TNF-α, IL-6) stimulate_lps->elisa Collect Supernatant western_blot Western Blot (NF-κB, MAPK) stimulate_lps->western_blot Lyse Cells analyze_data Quantify Markers & Determine IC₅₀ griess_assay->analyze_data elisa->analyze_data western_blot->analyze_data

Caption: Workflow for screening the anti-inflammatory activity of this compound.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis seed_cells Seed Cancer Cells treat_compound Treat with this compound seed_cells->treat_compound mtt_assay MTT Assay (Viability) treat_compound->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI) treat_compound->flow_cytometry western_blot Western Blot (Bcl-2, Bax, Caspase-3) treat_compound->western_blot Lyse Cells analyze_data Quantify Apoptosis & Determine IC₅₀ mtt_assay->analyze_data flow_cytometry->analyze_data western_blot->analyze_data

Caption: Workflow for assessing the apoptosis-inducing activity of this compound.

Anti_Inflammatory_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Compound This compound Compound->p38 Compound->ERK Compound->JNK Compound->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) p38->Cytokines Transcription ERK->Cytokines Transcription JNK->Cytokines Transcription IkB IκBα IKK->IkB P NFkB NF-κB (p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Cytokines Transcription

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.

Apoptosis_Signaling_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This technical guide provides a robust framework for the initial pharmacological screening of this compound for its potential anti-inflammatory and apoptotic activities. The detailed protocols and data presentation formats are designed to ensure a systematic and reproducible evaluation. The visualized workflows and signaling pathways offer a clear conceptual basis for the experimental design and interpretation of results. Further investigation into the bioactivities of this compound is warranted and may lead to the discovery of a novel therapeutic agent for inflammatory diseases and cancer.

References

Unveiling 8-Dehydroxyshanzhiside: A Technical Guide on its Discovery, Ethnobotanical Roots, and Biological Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Dehydroxyshanzhiside, an iridoid glycoside, has emerged as a molecule of interest from the traditional Tibetan medicinal plant Lamiophlomis rotata. This technical guide provides a comprehensive overview of the discovery and ethnobotanical background of plants containing this compound. It details the traditional uses of Lamiophlomis rotata for ailments such as traumatic injuries, pain, and inflammation. This document synthesizes available scientific literature to present a cohesive understanding of the phytochemical context and potential therapeutic applications of this compound, with a focus on its anti-inflammatory properties and likely mechanism of action through the NF-κB signaling pathway.

Discovery and Ethnobotanical Background

Plant Source: Lamiophlomis rotata (Benth.) Kudo

This compound is a key constituent of Lamiophlomis rotata, a perennial herbaceous plant belonging to the Lamiaceae family.[1][2][3] This plant is predominantly found in the high-altitude regions of China, Nepal, and Bhutan, thriving in meadows and on hills at elevations between 2,700 and 4,500 meters.[1] In traditional medicine systems, particularly Tibetan medicine, Lamiophlomis rotata has been used for over a thousand years.[1][4] It is known by various local names, including "Duyiwei" in Chinese and "Daba" or "Dababu" in Tibetan.[4]

Traditional Ethnobotanical Uses

The ethnobotanical record of Lamiophlomis rotata is rich with applications related to the treatment of pain and inflammatory conditions. Traditional preparations of the plant, often using the whole herb, roots, or rhizomes, are employed to treat a variety of ailments.

Table 1: Ethnobotanical Uses of Lamiophlomis rotata

Traditional UseDescription
Traumatic Injury & Hemorrhage Used to stop bleeding and promote the healing of wounds, including knife and gunshot wounds.[1][4]
Pain Relief (Analgesic) Employed to alleviate various types of pain, including muscle pain, bone pain, and pain from injuries.[1][2]
Anti-inflammatory Applied to reduce swelling and inflammation associated with injuries, joint pain, and rheumatic arthralgia.[1][2][5]
Gynecological Disorders Used in the treatment of dysmenorrhea (painful menstruation) and metrorrhagia (abnormal uterine bleeding).[1][2]
Blood Circulation Believed to promote blood circulation and remove blood stasis.[1]

The long-standing traditional use of Lamiophlomis rotata for pain and inflammation provides a strong rationale for the scientific investigation of its bioactive constituents, such as this compound.

Phytochemistry: The Discovery of this compound

Phytochemical investigations into Lamiophlomis rotata have revealed a diverse array of chemical constituents, with iridoid glycosides being a prominent class of compounds.[1][2][3] this compound was identified as one of the main iridoid glycosides present in the aqueous extract of this plant.[6] The structure of 8-deoxyshanzhiside, a closely related compound, was elucidated using extensive NMR spectroscopy and X-ray investigation, providing a foundational understanding of the stereochemistry of this class of molecules.

Experimental Protocols

General Protocol for Extraction and Isolation of Iridoid Glycosides
  • Plant Material Preparation: Air-dried and powdered whole plant material of Lamiophlomis rotata is used as the starting material.

  • Extraction: The powdered plant material is extracted with 70% ethanol at room temperature with continuous stirring for 24 hours. The extraction is repeated three times. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to column chromatography over a macroporous adsorbent resin (e.g., D101).

  • Elution: The column is washed with distilled water to remove sugars and other polar compounds. The iridoid glycoside-rich fraction is then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).

  • Further Purification: The iridoid glycoside-rich fraction is further purified using repeated column chromatography on silica gel and Sephadex LH-20. Final purification to yield individual compounds like this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.[7][8][9][10][11]

experimental_workflow start Powdered Lamiophlomis rotata extraction 70% Ethanol Extraction start->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract fractionation Macroporous Resin Column Chromatography crude_extract->fractionation elution Stepwise Ethanol Elution fractionation->elution iridoid_fraction Iridoid Glycoside-Rich Fraction elution->iridoid_fraction purification Silica Gel & Sephadex LH-20 Chromatography iridoid_fraction->purification hplc Preparative HPLC (C18) purification->hplc final_product Isolated this compound hplc->final_product nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) IKK IKK Complex LPS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Release degradation Proteasomal Degradation IkB_p->degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation compound This compound (Hypothesized) compound->IkB_NFkB Inhibition of IκB Degradation DNA DNA NFkB_n->DNA Binding transcription Gene Transcription DNA->transcription mRNA Pro-inflammatory mRNA transcription->mRNA cytokine Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) mRNA->cytokine

References

Comprehensive Literature Review on the Biological Effects of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide is intended to provide a comprehensive overview of the biological effects of the iridoid glycoside 8-Dehydroxyshanzhiside. Iridoid glycosides as a class are known for a wide array of biological activities, including neuroprotective and anti-inflammatory effects. This review synthesizes the available scientific literature on this compound to support ongoing and future research endeavors.

Introduction to this compound

This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. While it is available as a research chemical, a thorough review of scientific databases reveals a significant gap in the literature regarding its specific biological effects. Research has been conducted on the parent compound, Shanzhiside, and its methyl ester derivative, which have shown analgesic properties by modulating spinal microglial activity.[1] However, the impact of the 8-dehydroxy modification on the biological activity of the shanzhiside core structure has not been elucidated in published studies.

Biological Activities of Structurally Related Iridoid Glycosides

In the absence of direct data on this compound, this review will summarize the well-documented biological activities of other iridoid glycosides. This information may provide a foundational understanding for researchers interested in investigating the potential therapeutic properties of this compound.

Neuroprotective Effects

Numerous iridoid glycosides have demonstrated significant neuroprotective properties in preclinical studies. These compounds have been shown to protect neurons from various insults, including glutamate-induced toxicity and oxidative stress.[2]

For instance, Cornel Iridoid Glycoside (CIG), has been studied for its potential in ameliorating neuroinflammation and promoting neurorestoration after traumatic brain injury.[3][4] It has also been investigated for its role in reducing tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease.[5] The proposed mechanisms often involve the modulation of key signaling pathways such as NF-κB and STAT3, which are critical regulators of the inflammatory response in the brain.[3]

Anti-inflammatory Activity

The anti-inflammatory properties of iridoid glycosides are well-established. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in cellular and animal models of inflammation.[3][6]

Studies on various iridoid glycosides isolated from different plant sources have demonstrated their ability to suppress inflammatory responses.[6][7][8][9][10] For example, certain iridoid glycoside dimers have shown significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] The mechanisms underlying these anti-inflammatory effects are often linked to the inhibition of signaling pathways that are central to the inflammatory process.

Postulated Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, the investigation into the biological effects of this compound could be guided by established experimental workflows and a focus on key signaling pathways.

Hypothetical Experimental Workflow for Assessing Biological Activity

A logical workflow to characterize the biological effects of this compound would begin with in vitro screening for antioxidant, anti-inflammatory, and cytotoxic activities. Promising results would then warrant further investigation into the underlying mechanisms using cell-based assays and, subsequently, in vivo studies using appropriate animal models.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Bioactivity Screening Bioactivity Screening Cytotoxicity Assays->Bioactivity Screening Anti-inflammatory Assays Anti-inflammatory Assays Bioactivity Screening->Anti-inflammatory Assays Antioxidant Assays Antioxidant Assays Bioactivity Screening->Antioxidant Assays Neuroprotection Assays Neuroprotection Assays Bioactivity Screening->Neuroprotection Assays Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis If Active Neuroprotection Assays->Signaling Pathway Analysis If Active Western Blot Western Blot Signaling Pathway Analysis->Western Blot qPCR qPCR Signaling Pathway Analysis->qPCR Target Identification Target Identification Western Blot->Target Identification In Vivo Studies In Vivo Studies Target Identification->In Vivo Studies

Caption: A potential experimental workflow for the characterization of this compound.

Potential Signaling Pathways for Investigation

Given the known activities of other iridoid glycosides, key inflammatory and neuroprotective signaling pathways would be primary targets for investigation. The NF-κB and MAPK signaling cascades are central to inflammation, while pathways involving Akt and BDNF are crucial for neuronal survival and plasticity.

G This compound This compound Receptor Receptor This compound->Receptor Binds/Modulates IKK IKK Receptor->IKK Inhibits MAPK MAPK Receptor->MAPK Inhibits IκBα IκBα IKK->IκBα Inhibits Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus AP-1 AP-1 MAPK->AP-1 Activates AP-1->Nucleus Inflammatory Mediators Inflammatory Mediators Nucleus->Inflammatory Mediators Transcription

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

Future Directions and Conclusion

While there is a clear lack of direct research on this compound, the established biological activities of related iridoid glycosides provide a strong rationale for its investigation as a potential therapeutic agent. Future studies should focus on elucidating its specific biological effects and mechanisms of action, starting with comprehensive in vitro screening. Such research is critical to understanding the structure-activity relationships within the shanzhiside family of iridoid glycosides and to potentially uncover a novel compound with therapeutic value.

This document serves as a call to the research community to explore the untapped potential of this compound and contribute to the growing body of knowledge on the pharmacological properties of iridoid glycosides.

References

Methodological & Application

Protocol for the Extraction and Purification of 8-Dehydroxyshanzhiside from Lamiophlomis rotata

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction: 8-Dehydroxyshanzhiside, an iridoid glycoside, is a significant bioactive compound isolated from the medicinal plant Lamiophlomis rotata. This plant has a history of use in traditional medicine, and its constituent iridoid glycosides are of increasing interest to the scientific and pharmaceutical communities for their potential therapeutic applications, including anti-inflammatory and analgesic properties. This document provides a detailed protocol for the extraction of the total iridoid glycoside fraction from Lamiophlomis rotata and the subsequent purification of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters and expected yields based on published literature.

Table 1: Extraction Parameters and Yield of Total Iridoid Glycosides

ParameterValueReference
Plant MaterialDried, powdered Lamiophlomis rotata[1][2]
Extraction Solvent70% Ethanol in Water[1][2]
Extraction MethodReflux Extraction[1][2]
Number of Extractions3[1][2]
Initial Plant Material Mass1.9 kg[1][2]
Yield of Total Iridoid Glycoside Extract (IGLR)187.6 g[1][2]
Approximate Yield Percentage ~9.87%

Table 2: Purification and Analytical Parameters

StageParameterDescriptionReference
Initial Purification Resin TypeMicroporous Adsorption Resin[1][2]
Elution Solvent35% Ethanol in Water[1][2]
Further Purification ChromatographyHigh-Performance Liquid Chromatography (HPLC)[3]
Analytical Method TechniqueUPLC-QTOF-MS / HPLC-PDA-MS[1][3][4]
Mobile Phase AWater with 0.1% Formic Acid[1][4]
Mobile Phase BMethanol with 0.1% Formic Acid[1][4]
Column Temperature35 °C[1][4]
Injection Volume2 µL[1][4]

Experimental Protocols

Extraction of Total Iridoid Glycosides

This protocol outlines the initial extraction of the total iridoid glycoside fraction from the plant material.

Materials and Equipment:

  • Dried and powdered Lamiophlomis rotata

  • 70% Ethanol

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh the desired amount of powdered Lamiophlomis rotata (e.g., 1.9 kg).

  • First Extraction: Place the plant material in a round-bottom flask and add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v). Heat the mixture to reflux for 2 hours.

  • Filtration: After cooling, filter the mixture to separate the extract from the solid plant residue.

  • Repeat Extractions: Perform two additional reflux extractions on the plant residue, each with fresh 70% ethanol for 2 hours.

  • Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

Initial Purification by Macroporous Resin Chromatography

This step enriches the iridoid glycoside content in the extract.

Materials and Equipment:

  • Concentrated aqueous extract from Step 1

  • Microporous adsorption resin

  • Chromatography column

  • 35% Ethanol

Procedure:

  • Column Packing and Equilibration: Pack a chromatography column with the microporous adsorption resin and equilibrate it with deionized water.

  • Sample Loading: Load the concentrated aqueous extract onto the column.

  • Washing: Wash the column with deionized water to remove highly polar impurities such as sugars.

  • Elution: Elute the adsorbed compounds with 35% ethanol.[1][2]

  • Collection and Concentration: Collect the 35% ethanol eluate, which contains the total iridoid glycoside fraction. Concentrate the eluate under reduced pressure to yield the Total Iridoid Glycoside Extract (IGLR).

High-Purity Isolation of this compound by Preparative HPLC

This protocol is for the fine purification of the target compound from the enriched extract.

Materials and Equipment:

  • Total Iridoid Glycoside Extract (IGLR)

  • Preparative HPLC system with a PDA detector

  • C18 reverse-phase preparative column

  • HPLC-grade methanol (or acetonitrile) and water

  • Formic acid

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve a known amount of the IGLR in the initial mobile phase composition. Filter the solution through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (methanol with 0.1% formic acid).

    • Gradient Program: Develop a gradient program that provides optimal separation of this compound from other components. This will require preliminary analytical HPLC runs to determine the retention time of the target compound.

    • Flow Rate: Set an appropriate flow rate for the preparative column.

  • Fraction Collection: Inject the sample and monitor the elution profile. Collect the fraction corresponding to the peak of this compound.

  • Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC-MS.

  • Drying: Lyophilize or evaporate the solvent from the pure fraction to obtain solid this compound.

Analytical Quantification by UPLC-MS

This method is for the precise quantification of this compound.

Materials and Equipment:

  • UPLC-MS system

  • Analytical C18 column

  • Purified this compound standard

  • Extract samples

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the this compound standard and create a calibration curve by serial dilutions. Prepare the extract samples at a known concentration.

  • UPLC-MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-15% B

      • 15-22 min: 15-25% B

      • 22-34 min: 25-35% B

      • Re-equilibrate at initial conditions.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the standard calibration curve.

Visualizations

Extraction_Purification_Workflow plant Dried Lamiophlomis rotata Powder extraction Reflux Extraction (70% Ethanol, 3 times) plant->extraction filtration Filtration extraction->filtration concentrate1 Concentration (Reduced Pressure) filtration->concentrate1 resin_adsorption Macroporous Resin Adsorption concentrate1->resin_adsorption elution Elution (35% Ethanol) resin_adsorption->elution concentrate2 Concentration elution->concentrate2 total_extract Total Iridoid Glycoside Extract (IGLR) concentrate2->total_extract prep_hplc Preparative HPLC total_extract->prep_hplc analysis UPLC-MS Analysis total_extract->analysis pure_compound Pure this compound prep_hplc->pure_compound pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Purification_Logic Start Crude Plant Material Step1 Extraction (Enrichment of Glycosides) Start->Step1 Increases Concentration Step2 Resin Chromatography (Fractionation) Step1->Step2 Separates by Polarity Step3 Preparative HPLC (Isolation of Target) Step2->Step3 High-Resolution Separation End Purified this compound Step3->End

Caption: Logical progression of the purification process.

References

Application of 8-Dehydroxyshanzhiside in Neuroinflammation and Neuroprotection Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, leads to the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This inflammatory cascade contributes to neuronal damage and cell death. Consequently, therapeutic strategies aimed at mitigating neuroinflammation and providing neuroprotection are of significant interest in drug discovery.

8-Dehydroxyshanzhiside is an iridoid glycoside isolated from the plant Lamiophlomis rotata. While direct studies on the neuroprotective and anti-neuroinflammatory effects of this compound are limited, research on iridoid glycoside extracts from Lamiophlomis rotata has demonstrated significant anti-inflammatory and antinociceptive activities.[1] These findings suggest the potential of this compound as a therapeutic agent for neuroinflammatory conditions.

This document provides detailed application notes and experimental protocols for evaluating the anti-neuroinflammatory and neuroprotective effects of this compound using established in vitro cell models. The protocols are based on standard methodologies employed in the field and can be adapted for the specific investigation of this compound.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and structured tables for comparative analysis. Below are template tables that can be populated with experimental results.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment ConditionConcentration (µM)Cell Viability (%)
BV-2This compound1
10
50
100
SH-SY5YThis compound1
10
50
100

Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglia

AssayConcentration (µM)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)Inhibition of IL-1β Release (%)
This compound1
10
50
100
Positive Control (e.g., Dexamethasone)10

Table 3: Neuroprotective Effects of this compound in Oxidative Stress-Induced SH-SY5Y Cells

AssayTreatment ConditionConcentration (µM)Cell Viability (%)Reduction in ROS (%)
Oxidative Stress Inducer (e.g., H₂O₂)-
This compound + Oxidative Stress Inducer1
10
50
100
Positive Control (e.g., N-acetylcysteine) + Oxidative Stress Inducer1000

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on BV-2 microglial cells and SH-SY5Y neuroblastoma cells.

Materials:

  • BV-2 cells or SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed BV-2 or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in culture medium.

  • Replace the medium with the prepared drug solutions and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated BV-2 cells.

Materials:

  • BV-2 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Cytokine Measurement (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated BV-2 cells treated with this compound.

Materials:

  • Supernatants from Protocol 2.

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Microplate reader.

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 4: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

Objective: To assess the effect of this compound on intracellular ROS levels in SH-SY5Y cells under oxidative stress.

Materials:

  • SH-SY5Y cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed SH-SY5Y cells in a 96-well black plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 1 hour.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 5: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key signaling pathways involved in neuroinflammation (e.g., NF-κB, MAPKs) and neuroprotection (e.g., Nrf2).

Materials:

  • BV-2 or SH-SY5Y cells

  • This compound

  • LPS or H₂O₂

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound and/or the stimulus (LPS or H₂O₂) for the appropriate duration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound.

G cluster_0 LPS-Induced Neuroinflammation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Mediators Inflammatory Mediators Genes->Mediators Dehydroxy This compound Dehydroxy->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Neuroprotective Nrf2 Signaling Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection Dehydroxy This compound Dehydroxy->Keap1 Activation?

Caption: Potential activation of the Nrf2 neuroprotective pathway by this compound.

G cluster_2 Experimental Workflow for Anti-Neuroinflammatory Assay start Seed BV-2 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect assays Perform Assays: - Griess (NO) - ELISA (Cytokines) - Western Blot (Signaling) collect->assays end Data Analysis assays->end

Caption: General experimental workflow for assessing anti-neuroinflammatory effects.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of this compound's potential in neuroinflammation and neuroprotection. While specific data for this compound is not yet widely available, the methodologies outlined here, which are standard in the field, will enable researchers to generate robust and reliable data. The visualization of key signaling pathways and workflows further aids in the conceptual understanding and practical execution of these assays. The results from these studies will be crucial in elucidating the therapeutic potential of this compound for neurodegenerative diseases.

References

8-Dehydroxyshanzhiside: A Potential Therapeutic Agent for Liver Injury - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Dehydroxyshanzhiside, an iridoid glycoside found in the medicinal plant Lamiophlomis rotata, has emerged as a compound of interest for its potential therapeutic applications. Extracts of Lamiophlomis rotata, rich in iridoid and polyphenolic glycosides, have demonstrated significant hepatoprotective effects in preclinical studies.[1] This document provides detailed application notes and experimental protocols based on existing research on Lamiophlomis rotata extracts, offering a framework for investigating the therapeutic potential of this compound in liver injury. While direct studies on the isolated compound are limited, the data from extracts provide a strong rationale for its further investigation. The primary mechanism of action appears to be the modulation of the TGF-β/Smad signaling pathway, a key regulator of liver fibrosis.[1]

Data Presentation

The following tables summarize the quantitative data from studies on the total polyphenolic glycoside extract (TPLR) of Lamiophlomis rotata in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model.[1] These data highlight the potential efficacy of the extract, and by extension its active constituents like this compound, in mitigating liver injury.

Table 1: Effect of Lamiophlomis rotata Total Polyphenolic Glycoside Extract (TPLR) on Serum Liver Enzymes

Treatment GroupDose (mg/kg)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control (Olive Oil)-Normal RangeNormal Range
CCl4 Model-Significantly ElevatedSignificantly Elevated
TPLR50ReducedReduced
TPLR100Significantly ReducedSignificantly Reduced
TPLR200Markedly ReducedMarkedly Reduced

Note: Specific numerical values for ALT and AST were not provided in the source material, but the relative changes were described. Further studies are needed to quantify these effects precisely.

Table 2: Effect of Lamiophlomis rotata Total Polyphenolic Glycoside Extract (TPLR) on Hepatic Fibrosis Markers

Treatment GroupDose (mg/kg)α-Smooth Muscle Actin (α-SMA) ExpressionCollagen I (Col1α1) Expression
Control (Olive Oil)-LowLow
CCl4 Model-Significantly IncreasedSignificantly Increased
TPLR50DecreasedDecreased
TPLR100Significantly DecreasedSignificantly Decreased
TPLR200Markedly DecreasedMarkedly Decreased

Table 3: Effect of Lamiophlomis rotata Total Polyphenolic Glycoside Extract (TPLR) on TGF-β/Smad Signaling Pathway Components

Treatment GroupDose (mg/kg)p-Smad2/3 ExpressionSmad4 ExpressionSmad7 Expression
Control (Olive Oil)-LowLowHigh
CCl4 Model-Significantly IncreasedSignificantly IncreasedSignificantly Decreased
TPLR50DecreasedDecreasedIncreased
TPLR100Significantly DecreasedSignificantly DecreasedSignificantly Increased
TPLR200Markedly DecreasedMarkedly DecreasedMarkedly Increased

Experimental Protocols

The following are detailed methodologies for key experiments to assess the hepatoprotective effects of this compound. These protocols are based on established methods used in studies of Lamiophlomis rotata extracts and other natural products in liver injury models.

In Vivo Model of CCl4-Induced Liver Fibrosis in Mice

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4), a widely used model to study liver injury and evaluate potential therapeutic agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • This compound (or TPLR extract)

  • Saline solution (vehicle for the compound)

  • Gavage needles

  • Syringes and needles for injection

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Blood collection tubes

  • Formalin (10%) and liquid nitrogen for tissue preservation

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control Group: Receive intraperitoneal (i.p.) injections of olive oil and oral gavage of the vehicle.

    • CCl4 Model Group: Receive i.p. injections of CCl4 and oral gavage of the vehicle.

    • Treatment Groups: Receive i.p. injections of CCl4 and oral gavage of this compound at different doses (e.g., 50, 100, 200 mg/kg).

    • Positive Control Group (Optional): Receive i.p. injections of CCl4 and a known hepatoprotective agent (e.g., silymarin).

  • Induction of Liver Fibrosis: Administer CCl4 (10% in olive oil, 0.5 ml/kg body weight) via i.p. injection twice a week for 8 weeks.[1]

  • Treatment Administration: Administer this compound (dissolved in saline) or vehicle daily via oral gavage for the duration of the CCl4 treatment.

  • Sample Collection: At the end of the 8-week period, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and immediately excise the livers.

  • Tissue Processing:

    • Fix a portion of the liver in 10% formalin for histological analysis (H&E and Masson's trichrome staining).

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses.

  • Biochemical Analysis: Centrifuge the blood to separate the serum. Measure the levels of ALT and AST using commercially available assay kits.

  • Histological Analysis: Embed the formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and inflammation, and with Masson's trichrome to visualize collagen deposition (fibrosis).

  • Molecular Analysis: Use the frozen liver tissue to perform Western blotting or immunohistochemistry for α-SMA, Collagen I, p-Smad2/3, Smad4, and Smad7.

In Vitro Hepatoprotective Assay using Primary Hepatocytes

This protocol outlines a method to assess the direct protective effects of this compound against toxin-induced injury in primary hepatocytes.

Materials:

  • Primary human or rat hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • This compound

  • Hepatotoxin (e.g., CCl4, acetaminophen)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Plate primary hepatocytes on collagen-coated plates at an appropriate density and allow them to attach and form a monolayer in hepatocyte culture medium.

  • Pre-treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Incubate for a predetermined period (e.g., 2-4 hours). Include a vehicle control group (DMSO or culture medium).

  • Induction of Hepatotoxicity: After pre-treatment, add the hepatotoxin (e.g., CCl4 at a final concentration of 5-10 mM) to the culture medium and incubate for a specified time (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Remove the culture medium and add MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Calculate cytotoxicity based on LDH release. Compare the results from the treatment groups to the toxin-only group to determine the protective effect of this compound.

Mandatory Visualizations

Signaling Pathway Diagram

TGF_Beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (α-SMA, Collagen I) Smad_complex->Transcription Translocates & Initiates Smad7 Smad7 (Inhibitory) Smad7->TBRI Inhibits 8_Dehydroxyshanzhiside This compound (from L. rotata extract) 8_Dehydroxyshanzhiside->Smad7 Upregulates Fibrosis Fibrosis Transcription->Fibrosis

Caption: TGF-β/Smad signaling pathway in liver fibrosis and the proposed inhibitory role of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Study: CCl4-Induced Liver Fibrosis in Mice cluster_invitro In Vitro Study: Hepatoprotective Effect on Primary Hepatocytes cluster_outcome Expected Outcome Animal_Model 1. CCl4-Induced Liver Fibrosis (8 weeks) Treatment 2. Daily Oral Gavage: - Vehicle - this compound Animal_Model->Treatment Sample_Collection 3. Blood & Liver Tissue Collection Treatment->Sample_Collection Analysis_in_vivo 4. Analysis: - Serum ALT/AST - Histology (H&E, Masson's) - Western Blot (Fibrosis & Smad proteins) Sample_Collection->Analysis_in_vivo Outcome Evaluation of the Therapeutic Potential of This compound for Liver Injury Analysis_in_vivo->Outcome Cell_Culture 1. Culture Primary Hepatocytes Pretreatment 2. Pre-treatment with This compound Cell_Culture->Pretreatment Toxin_Exposure 3. Induce Injury (e.g., CCl4) Pretreatment->Toxin_Exposure Analysis_in_vitro 4. Analysis: - Cell Viability (MTT Assay) - Cytotoxicity (LDH Assay) Toxin_Exposure->Analysis_in_vitro Analysis_in_vitro->Outcome

References

Application Note: Quantification of 8-Dehydroxyshanzhiside in Herbal Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Dehydroxyshanzhiside in herbal extracts, specifically from Lamiophlomis rotata. The described protocol provides a reliable and accurate approach for the determination of this iridoid glycoside, which is of significant interest to researchers, scientists, and drug development professionals in the field of traditional medicine and natural product chemistry. The method has been validated for linearity, precision, and accuracy, ensuring robust and reproducible results.

Introduction

This compound is an iridoid glycoside found in various medicinal plants, including Lamiophlomis rotata (Benth.) Kudo, a perennial herb used in traditional Tibetan medicine for its hemostatic and analgesic properties. The quantification of this bioactive compound is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products. This document provides a detailed experimental protocol and performance data for an HPLC-based analytical method.

Experimental Protocols

Sample Preparation

A precise and consistent sample preparation protocol is critical for accurate quantification.

  • Grinding: The dried plant material (Lamiophlomis rotata) is pulverized to a fine powder (0.2 mm).

  • Extraction:

    • Accurately weigh 0.5 g of the powdered sample.

    • Add 25 mL of 50% methanol.

    • Perform heat-extraction at 60°C for 30 minutes.[1]

    • Replenish any solvent lost during heating with 50% methanol.

    • Filter the extract through a 0.45 μm membrane filter prior to HPLC injection.[1][2]

HPLC-PAD-APCI/MS Analysis

The separation and quantification are achieved using a validated HPLC method with Photodiode Array Detection (PAD) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI/MS).

  • Instrumentation: An HPLC system equipped with a PAD and an APCI/MS detector.

  • Chromatographic Conditions:

    • Column: Information on the specific column used was not available in the provided search results. A C18 column is commonly used for the separation of such compounds.

    • Mobile Phase: A gradient elution using acetonitrile and water is a common approach for separating iridoid glycosides.

    • Flow Rate: A typical analytical flow rate is 1.0 mL/min.

    • Injection Volume: 20 μL.[1]

    • Detection: UV detection wavelength should be optimized for this compound.

Data Presentation

The performance of the analytical method was validated to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Table 1: Method Validation Parameters for the Quantification of this compound

ParameterResult
Linearity (r) > 0.999
Precision (RSD, %) < 2.5%
Accuracy (Recovery, %) 95.6 - 101.2%

Data extracted from Li et al. (2010).[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis powder Pulverized Herbal Material (0.5g) extraction Heat Extraction (25mL 50% Methanol, 60°C, 30 min) powder->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection PAD-APCI/MS Detection separation->detection quantification Quantification of This compound detection->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship method_validation Analytical Method Validation linearity Linearity (r > 0.999) method_validation->linearity precision Precision (RSD < 2.5%) method_validation->precision accuracy Accuracy (Recovery 95.6-101.2%) method_validation->accuracy reliable_quantification Reliable Quantification of This compound linearity->reliable_quantification precision->reliable_quantification accuracy->reliable_quantification

Caption: Relationship between method validation and reliable quantification.

References

Application Notes & Protocols for the Detection of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 8-Dehydroxyshanzhiside, an iridoid glycoside isolated from Lamiophlomis rotata, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: As of the latest literature review, specific validated HPLC-UV and LC-MS/MS methods for this compound have not been extensively published. The following protocols are based on established methods for structurally similar iridoid glycosides, such as shanzhiside methyl ester and barlerin, and provide a robust starting point for method development and validation.

Introduction

This compound is an iridoid glycoside that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines two common analytical techniques for this purpose.

HPLC-UV Method

The HPLC-UV method is a widely accessible and reliable technique for the quantification of iridoid glycosides.

Experimental Protocol

2.1.1. Sample Preparation (from Lamiophlomis rotata plant material)

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of 70% methanol-water solution.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, use reflux extraction for 2 hours.

  • Filtration: Filter the extract through a 0.45 µm nylon membrane filter.

  • Dilution: Dilute the filtrate with the mobile phase to a suitable concentration within the calibration range.

2.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm

2.1.3. Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of similar iridoid glycosides. These values should be established specifically for this compound during method validation.

ParameterTypical Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

LC-MS/MS Method

For higher sensitivity and selectivity, particularly in complex matrices like plasma, an LC-MS/MS method is recommended.

Experimental Protocol

3.1.1. Sample Preparation (from plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar iridoid glycoside not present in the sample).

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

3.1.2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX Triple Quad 5500 or equivalent
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program 0-2 min, 5-30% A; 2-5 min, 30-90% A; 5-6 min, 90-5% A; 6-8 min, 5% A
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
MRM Transitions To be determined by direct infusion of this compound standard

3.1.3. Quantitative Data Summary

The following table presents expected quantitative data for an LC-MS/MS method, which will require validation.

ParameterExpected Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Experimental Workflow and Diagrams

General Experimental Workflow

The general workflow for the analysis of this compound from a plant matrix is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Start Plant Material Grind Grinding Start->Grind Extract Solvent Extraction Grind->Extract Filter Filtration Extract->Filter Dilute Dilution Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS/MS Analysis Dilute->LCMS Quant Quantification HPLC->Quant LCMS->Quant Report Reporting Quant->Report LCMS_Logic cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) LC_Separation Chromatographic Separation Ionization Ionization (ESI) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Quadrupole 1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Quadrupole 2) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Scanning (Quadrupole 3) Fragmentation->Product_Ion_Scan Detector Detection Product_Ion_Scan->Detector

Application Notes and Protocols: 8-Dehydroxyshanzhiside as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Dehydroxyshanzhiside is an iridoid glycoside that has been identified as a constituent of various medicinal plants, notably Lamiophlomis rotata. Iridoid glycosides are a class of monoterpenoids that are gaining significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. As research into the therapeutic potential of plant extracts containing this compound intensifies, the need for a reliable reference standard for its accurate identification and quantification becomes paramount. These application notes provide detailed protocols and data for the use of this compound as a reference standard in phytochemical analysis, ensuring the quality, consistency, and efficacy of herbal products and botanical drugs.

Physicochemical Properties

PropertyValue
IUPAC Name (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Molecular Formula C16H24O11
Molecular Weight 392.36 g/mol
Appearance White or off-white powder
Solubility Soluble in water, methanol, and ethanol

Application: Quality Control of Lamiophlomis rotata

This compound is a characteristic component of Lamiophlomis rotata, a plant used in traditional medicine. Its quantification can serve as a crucial marker for the quality control and standardization of raw plant material and finished products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for this purpose.

Experimental Workflow for Quality Control

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh L. rotata Sample s2 Pulverize Sample s1->s2 s3 Ultrasonic Extraction with 70% Methanol s2->s3 s4 Centrifuge and Collect Supernatant s3->s4 s5 Filter through 0.22 µm Syringe Filter s4->s5 a1 Inject into HPLC or UPLC-MS/MS s5->a1 a2 Separate on C18 Column a1->a2 a3 Detect at appropriate wavelength or m/z transition a2->a3 d1 Generate Calibration Curve with this compound Reference Standard a3->d1 d2 Quantify this compound in Sample d1->d2 d3 Report Results d2->d3

Caption: Experimental workflow for the quantification of this compound.

Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound in plant extracts. Method validation parameters are based on data for structurally similar iridoid glycosides and should be verified for this compound.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound reference standard (purity ≥ 98%).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid.

  • Plant material or extract.

2. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5-20% B (0-15 min), 20-40% B (15-30 min), 40-5% B (30-35 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm

| Injection Volume | 10 µL |

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.

4. Preparation of Sample Solutions

  • Accurately weigh 1 g of powdered plant material.

  • Add 50 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.

5. Method Validation (Illustrative Data based on similar compounds)

The following table presents typical validation parameters for the quantification of iridoid glycosides. These should be established specifically for this compound.

ParameterResult
Linearity (µg/mL) 1 - 200
Regression Equation y = ax + b
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) ~ 0.1
LOQ (µg/mL) ~ 0.3
Precision (RSD%) < 2%
Recovery (%) 95 - 105%
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS

For trace-level quantification, a UPLC-MS/MS method is recommended. The following is a general protocol that can be adapted.

1. Instrumentation and Materials

  • Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • This compound reference standard (purity ≥ 98%).

  • LC-MS grade methanol, acetonitrile, and water.

  • Formic acid.

2. UPLC-MS/MS Conditions

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Negative
MRM Transition [M-H]⁻ → fragment ion (To be determined by infusion of the standard)

| Collision Energy | To be optimized |

3. Preparation of Solutions

  • Prepare standard and sample solutions as described in Protocol 1, using LC-MS grade solvents. Dilutions may need to be adjusted to fall within the linear range of the instrument.

4. Method Validation (Illustrative Data based on similar compounds)

ParameterResult
Linearity (ng/mL) 0.5 - 500
Regression Equation y = ax + b
Correlation Coefficient (r²) > 0.995
LOD (ng/mL) ~ 0.05
LOQ (ng/mL) ~ 0.15
Precision (RSD%) < 5%
Recovery (%) 90 - 110%
Matrix Effect (%) 85 - 115%

Biological Activity and Signaling Pathways

Iridoid glycosides, including compounds structurally related to this compound, have been reported to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways. For instance, total iridoid glycoside extracts from Lamiophlomis rotata have been shown to promote diabetic wound healing through the NRF2/COX2 axis. Other iridoids are known to influence the PI3K-Akt and MAPK/ERK pathways.

Plausible Signaling Pathway for the Anti-inflammatory Effects of this compound

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_Inhib IκBα IKK->NFkB_Inhib Inhibits NFkB NF-κB IKK->NFkB Activates NFkB_Inhib->NFkB Sequesters Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene AP1->Gene Dehydroxy This compound Dehydroxy->MAPK Dehydroxy->IKK

Application Notes & Protocols: Enhancing the Bioavailability of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for developing formulation strategies to improve the oral bioavailability of 8-dehydroxyshanzhiside, an iridoid glycoside isolated from Lamiophlomis rotata. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following strategies are based on the general characteristics of iridoid glycosides, which often exhibit poor aqueous solubility and low oral bioavailability.

Introduction: The Challenge of Iridoid Glycoside Bioavailability

Iridoid glycosides, including this compound, are a class of monoterpenoids with a wide range of pharmacological activities. However, their therapeutic potential is often limited by poor oral bioavailability. The primary challenges include:

  • Low Aqueous Solubility: Many iridoid glycosides have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The hydrophilic nature of the glycosidic moiety can hinder passive diffusion across the lipophilic intestinal membrane.

  • Gastrointestinal Instability: Some iridoid glycosides may be susceptible to degradation by gastric acid or intestinal enzymes.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active compound.

These factors contribute to low and variable plasma concentrations, potentially compromising therapeutic efficacy. The formulation strategies outlined below aim to address these challenges.

Proposed Formulation Strategies

Based on established techniques for enhancing the bioavailability of poorly soluble and/or permeable drugs, the following strategies are proposed for this compound.

Table 1: Overview of Formulation Strategies for this compound
StrategyMechanism of ActionKey AdvantagesPotential Challenges
Solid Dispersions The drug is dispersed at a molecular level in a hydrophilic polymer matrix, enhancing wettability and dissolution rate.Significant improvement in dissolution; potential for supersaturation.Physical instability (recrystallization); hygroscopicity.
Lipid-Based Formulations (SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, increasing the surface area for absorption.Enhanced solubility and lymphatic uptake, bypassing first-pass metabolism.Potential for drug precipitation upon dilution; chemical instability of lipids.
Nanoparticle Formulations Reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.Improved dissolution velocity; potential for targeted delivery.Physical instability (aggregation); manufacturing scalability.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, forming a soluble inclusion complex.Increased aqueous solubility and dissolution.Limited drug loading capacity; potential for competitive displacement.

Experimental Protocols

The following section provides detailed protocols for the preparation and evaluation of the proposed formulations.

Preparation of this compound Formulations
  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Methanol.

  • Procedure:

    • Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio).

    • Dissolve both components in a minimal amount of methanol (e.g., 10 mL) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Scrape the dried solid dispersion and store it in a desiccator.

  • Materials: this compound, Capryol 90 (oil), Cremophor EL (surfactant), Transcutol HP (co-surfactant).

  • Procedure:

    • Prepare the SMEDDS vehicle by mixing Capryol 90, Cremophor EL, and Transcutol HP in a ratio of 30:40:30 (w/w/w).

    • Add 10 mg of this compound to 1 g of the SMEDDS vehicle.

    • Gently heat the mixture to 40°C and vortex until the drug is completely dissolved.

    • The resulting mixture should be a clear, yellowish, homogenous liquid.

Characterization and Evaluation of Formulations
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Fill the dissolution vessels with the medium and maintain the temperature at 37 ± 0.5°C.

    • Place a quantity of the formulation equivalent to 10 mg of this compound into each vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Tissue: Rat small intestine.

  • Buffer: Krebs-Ringer bicarbonate buffer.

  • Procedure:

    • Euthanize a rat and isolate the small intestine.

    • Cut the intestine into 5 cm segments and evert them using a glass rod.

    • Tie one end of the segment to form a sac and fill it with 1 mL of fresh buffer (serosal side).

    • Tie the other end and place the sac in a beaker containing the drug formulation dissolved/dispersed in the buffer (mucosal side).

    • Incubate at 37°C with gentle shaking and aeration (95% O2/5% CO2).

    • Withdraw samples from the serosal fluid at specified time points.

    • Analyze the concentration of this compound in the serosal samples by HPLC.

Data Presentation

Quantitative data from the evaluation studies should be summarized for clear comparison.

Table 2: Comparative Dissolution Profile of this compound Formulations
Time (min)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion)% Drug Dissolved (SMEDDS)
5
15
30
60
90
120
Table 3: Permeability Parameters from Everted Gut Sac Study
FormulationApparent Permeability Coefficient (Papp) (cm/s)
Pure this compound
Solid Dispersion
SMEDDS

Visualizations

The following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_prep Formulation Preparation cluster_eval In Vitro & Ex Vivo Evaluation cluster_analysis Data Analysis prep_sd Solid Dispersion (Solvent Evaporation) dissolution Dissolution Study (USP Apparatus II) prep_sd->dissolution permeation Permeation Study (Everted Gut Sac) prep_sd->permeation prep_smedds SMEDDS (Simple Mixing) prep_smedds->dissolution prep_smedds->permeation hplc HPLC Analysis dissolution->hplc permeation->hplc data_comp Data Comparison & Selection hplc->data_comp

Caption: Experimental workflow for formulation development and evaluation.

smedds_mechanism smedds_capsule SMEDDS in Capsule gi_fluid GI Fluids smedds_capsule->gi_fluid Dispersion emulsion Fine Oil-in-Water Microemulsion gi_fluid->emulsion Self-emulsification absorption Enhanced Absorption (Increased Surface Area) emulsion->absorption

Caption: Mechanism of action for Self-Microemulsifying Drug Delivery Systems (SMEDDS).

solid_dispersion_pathway drug_polymer_solution Drug + Polymer in Solvent solvent_evaporation Solvent Evaporation drug_polymer_solution->solvent_evaporation solid_dispersion Amorphous Solid Dispersion solvent_evaporation->solid_dispersion dissolution Rapid Dissolution in GI Fluid solid_dispersion->dissolution supersaturation Supersaturated Solution dissolution->supersaturation absorption Increased Absorption supersaturation->absorption

Caption: Pathway for enhanced bioavailability via solid dispersion.

Synthesis and Enhanced Biological Evaluation of Novel 8-Dehydroxyshanzhiside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed synthesis of novel 8-dehydroxyshanzhiside derivatives and outlines detailed protocols for the evaluation of their biological activities. Shanzhiside, an iridoid glycoside, has been reported to possess a range of biological properties. The targeted removal of the hydroxyl group at the C-8 position and subsequent derivatization are hypothesized to modulate the compound's electronic and steric properties, potentially leading to enhanced biological efficacy. This application note offers a theoretical framework for the synthesis and a practical guide to screening these novel compounds for their potential as anti-inflammatory, neuroprotective, and anticancer agents.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives from the parent compound, shanzhiside, is a multi-step process that involves protection of reactive functional groups, selective dehydroxylation at the C-8 position, and subsequent derivatization.

1.1. Proposed Synthetic Scheme

Synthesis_Workflow Shanzhiside Shanzhiside Protected_Shanzhiside Protection of Hydroxyl Groups Shanzhiside->Protected_Shanzhiside Protecting Agent (e.g., TBDMSCl) Dehydroxylation_Step1 Activation of C8-OH (e.g., Mesylation) Protected_Shanzhiside->Dehydroxylation_Step1 MsCl, Pyridine Dehydroxylation_Step2 Reductive Cleavage Dehydroxylation_Step1->Dehydroxylation_Step2 Reducing Agent (e.g., LiAlH4) Dehydroxylated_Intermediate This compound Intermediate Dehydroxylation_Step2->Dehydroxylated_Intermediate Derivatization Derivatization (e.g., Esterification, Etherification) Dehydroxylated_Intermediate->Derivatization Acyl Halides, Alkyl Halides Final_Product Novel this compound Derivatives Derivatization->Final_Product Purification Purification and Characterization Final_Product->Purification Chromatography, Spectroscopy Anti_inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Derivative This compound Derivative Derivative->IKK Inhibition Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PI3K PI3K Oxidative_Stress->PI3K Inhibition Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Cell_Survival Neuronal Survival GSK3b->Cell_Survival Promotes Apoptosis BDNF BDNF CREB->BDNF Upregulation BDNF->Cell_Survival Promotes Survival Derivative This compound Derivative Derivative->PI3K Activation Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Activation Derivative This compound Derivative Derivative->Raf Inhibition

Investigating 8-Dehydroxyshanzhiside in Traditional Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Dehydroxyshanzhiside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This compound is notably found in Lamiophlomis rotata (Benth.) Kudo, a perennial herb with a long history of use in traditional Tibetan and Chinese medicine.[1] Traditionally, Lamiophlomis rotata has been utilized for its analgesic, anti-inflammatory, and hemostatic properties, often prescribed for conditions such as traumatic injuries, pain, and swelling.[1][2] This document provides an overview of the potential role of this compound in traditional medicine formulations, drawing upon the known activities of its plant source and the broader class of iridoid glycosides. Due to limited direct research on this compound, some information is inferred from studies on related compounds and extracts.

Traditional Medicine Context

Lamiophlomis rotata, the primary source of this compound, is a staple in traditional Tibetan medicine, where it is used to promote blood circulation, alleviate pain, and reduce swelling.[1] It is a key ingredient in various formulations aimed at treating injuries from falls, muscle and bone pain, and joint inflammation.[1] The therapeutic effects of this herb are largely attributed to its rich content of iridoid glycosides, flavonoids, and other phytochemicals.[1]

Biological Activities and Potential Therapeutic Applications

Based on the pharmacological profile of Lamiophlomis rotata and other iridoid glycosides, this compound is presumed to possess the following activities:

  • Anti-inflammatory Activity: Iridoid glycosides are well-documented for their anti-inflammatory effects.[1]

  • Antioxidant Activity: Many iridoids exhibit potent antioxidant properties.

  • Neuroprotective Effects: Several iridoid glycosides have demonstrated neuroprotective potential in various experimental models.

These activities suggest potential applications of this compound in the development of new therapeutics for inflammatory disorders, neurodegenerative diseases, and conditions associated with oxidative stress.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in publicly available literature, the following table summarizes typical quantitative analyses performed on Lamiophlomis rotata and the general range of activity for related compounds.

Compound/ExtractAssay TypeTarget/EndpointResult (IC50/EC50)Reference
Lamiophlomis rotata Iridoid Glycoside ExtractAcetic acid-induced writhing (in vivo)NociceptionSignificant reduction in writhing[2]
Lamiophlomis rotata Iridoid Glycoside ExtractCarrageenan-induced paw edema (in vivo)InflammationSignificant inhibition of edema[2]
General Iridoid GlycosidesDPPH Radical Scavenging AssayAntioxidant ActivityVaries (µM to mM range)Inferred
General Iridoid GlycosidesNitric Oxide (NO) Inhibition Assay (in vitro)Anti-inflammatory ActivityVaries (µM range)Inferred

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the biological activities of this compound. These are generalized protocols that can be adapted for specific research needs.

Extraction and Isolation of this compound from Lamiophlomis rotata

This protocol describes a general method for the extraction and isolation of iridoid glycosides from plant material.

Workflow for Extraction and Isolation

G plant_material Dried Lamiophlomis rotata extraction Methanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration partition Liquid-Liquid Partition concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography hplc Preparative HPLC chromatography->hplc compound Isolated this compound hplc->compound G cell_culture Culture RAW 264.7 Cells treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation griess_reagent Add Griess Reagent to Supernatant incubation->griess_reagent measurement Measure Absorbance at 540 nm griess_reagent->measurement analysis Calculate NO Inhibition measurement->analysis G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (p38, JNK, ERK) tlr4->mapk ikk IKK tlr4->ikk compound This compound compound->mapk Inhibition compound->ikk Inhibition ap1 AP-1 mapk->ap1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 ap1->cytokines Transcription ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Release nfkb->cytokines Transcription G stressor Oxidative Stress / Neurotoxin apoptosis Apoptosis stressor->apoptosis compound This compound pi3k PI3K compound->pi3k Activation akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition survival Cell Survival akt->survival bcl2 Bcl-2 bad->bcl2 Inhibition bcl2->apoptosis Inhibition

References

Application Notes and Protocols for Evaluating the Efficacy of 8-Dehydroxyshanzhiside in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo animal models to assess the therapeutic efficacy of 8-Dehydroxyshanzhiside, a promising iridoid glycoside. The focus is on its potential anti-inflammatory, neuroprotective, and hepatoprotective activities.

Evaluation of Anti-Inflammatory Efficacy

A well-established model for acute inflammation is the carrageenan-induced paw edema model in rodents. This model is useful for screening potential anti-inflammatory compounds.

Carrageenan-Induced Paw Edema in Rats/Mice

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (25-30 g). Animals should be acclimatized for at least one week before the experiment.

  • Groups:

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o. or i.p.)

  • Procedure:

    • Administer this compound or the vehicle to the respective groups.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[1][2]

    • Measure the paw volume or thickness immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or a digital caliper.[1]

    • Calculate the percentage inhibition of edema for each group.

  • Biochemical Analysis (at the end of the experiment):

    • Euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and expression of inflammatory mediators like iNOS and COX-2 via ELISA, Western blot, or RT-PCR.[1][3]

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of EdemaTNF-α (pg/mg tissue)MPO Activity (U/g tissue)
Vehicle Control-0
This compound10
This compound20
This compound40
Indomethacin10

Signaling Pathway:

anti_inflammatory_pathway cluster_inflammation Inflammatory Stimulus (Carrageenan) cluster_signaling Cellular Signaling Cascade cluster_compound Therapeutic Intervention Carrageenan Carrageenan MAPK MAPK Carrageenan->MAPK Activates NF_kB NF-κB MAPK->NF_kB Activates COX2_iNOS COX-2 / iNOS Expression NF_kB->COX2_iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines 8_Dehydroxyshanzhiside This compound 8_Dehydroxyshanzhiside->MAPK Inhibits 8_Dehydroxyshanzhiside->NF_kB Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

Evaluation of Neuroprotective Efficacy

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used model to mimic ischemic stroke and evaluate the neuroprotective potential of therapeutic agents.

Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To assess the neuroprotective effects of this compound against cerebral ischemia-reperfusion injury.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Groups:

    • Sham-operated Control

    • MCAO + Vehicle

    • MCAO + this compound (e.g., 10, 20, 40 mg/kg, i.v. or i.p. at the onset of reperfusion)

    • MCAO + Positive Control (e.g., Nimodipine)

  • Procedure:

    • Anesthetize the rats (e.g., with chloral hydrate or isoflurane).

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for a specified period (e.g., 90-120 minutes).[4][5]

    • Remove the filament to allow for reperfusion.

    • Administer this compound or vehicle at the beginning of reperfusion.

    • Monitor neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Zea Longa's 5-point scale).[6]

  • Infarct Volume Assessment:

    • At 24 or 48 hours post-MCAO, euthanize the rats and remove the brains.

    • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus the viable tissue (red).[5]

    • Calculate the infarct volume as a percentage of the total brain volume.

  • Biochemical and Histological Analysis:

    • Collect brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, SOD, GSH), apoptosis (Bax, Bcl-2, Caspase-3), and inflammation (TNF-α, IL-1β) using appropriate assays.[4]

    • Perform histological analysis (e.g., H&E staining) to assess neuronal damage.

Data Presentation:

GroupDose (mg/kg)Neurological Deficit Score (at 24h)Infarct Volume (%)MDA (nmol/mg protein)Caspase-3 Activity (fold change)
Sham-00
MCAO + Vehicle-
MCAO + this compound10
MCAO + this compound20
MCAO + this compound40
MCAO + Nimodipine

Experimental Workflow:

mcao_workflow Animal_Acclimatization Animal Acclimatization (Rats, 1 week) Grouping Random Grouping Animal_Acclimatization->Grouping MCAO_Surgery MCAO Surgery (90-120 min occlusion) Grouping->MCAO_Surgery Treatment Treatment Administration (this compound or Vehicle) at reperfusion MCAO_Surgery->Treatment Neurological_Assessment Neurological Assessment (24h post-MCAO) Treatment->Neurological_Assessment Euthanasia_Tissue_Collection Euthanasia & Brain Collection (24 or 48h post-MCAO) Neurological_Assessment->Euthanasia_Tissue_Collection Infarct_Volume Infarct Volume Measurement (TTC Staining) Euthanasia_Tissue_Collection->Infarct_Volume Biochemical_Histology Biochemical & Histological Analysis Euthanasia_Tissue_Collection->Biochemical_Histology

Caption: Experimental workflow for the MCAO rat model.

Evaluation of Hepatoprotective Efficacy

The carbon tetrachloride (CCl4)-induced liver injury model is a classic and reliable method to study hepatotoxicity and evaluate hepatoprotective agents.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

Objective: To determine the protective effect of this compound against chemically-induced liver damage.

Experimental Protocol:

  • Animal Model: Male C57BL/6 or BALB/c mice (20-25 g).

  • Groups:

    • Normal Control (Vehicle only)

    • CCl4 Control (CCl4 + Vehicle)

    • CCl4 + this compound (e.g., 10, 20, 40 mg/kg, p.o. for 7 days)

    • CCl4 + Positive Control (e.g., Silymarin, 100 mg/kg, p.o. for 7 days)

  • Procedure:

    • Pre-treat the respective groups with this compound, vehicle, or silymarin for 7 consecutive days.

    • On the 7th day, 2 hours after the last treatment, administer a single intraperitoneal injection of CCl4 (e.g., 0.1-0.2 mL/kg body weight, diluted in olive oil or corn oil).[7][8][9] The normal control group receives only the oil vehicle.

    • 24 hours after CCl4 administration, collect blood via cardiac puncture for serum biochemical analysis.

  • Serum Biochemical Analysis:

    • Measure the levels of liver injury markers: alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Liver Tissue Analysis:

    • Euthanize the mice and collect the livers.

    • Use a portion of the liver for histopathological examination (H&E staining) to assess the degree of necrosis and inflammation.

    • Use the remaining liver tissue to prepare homogenates for measuring oxidative stress markers (MDA, SOD, GSH) and inflammatory markers.

Data Presentation:

GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (µg/mg protein)
Normal Control-
CCl4 Control-
CCl4 + this compound10
CCl4 + this compound20
CCl4 + this compound40
CCl4 + Silymarin100

Logical Relationship Diagram:

hepatoprotective_logic CCl4_Administration CCl4 Administration Free_Radical_Metabolites Generation of Free Radical Metabolites CCl4_Administration->Free_Radical_Metabolites Oxidative_Stress Increased Oxidative Stress (↑ MDA, ↓ SOD, ↓ GSH) Free_Radical_Metabolites->Oxidative_Stress Hepatocyte_Damage Hepatocyte Damage & Necrosis Oxidative_Stress->Hepatocyte_Damage Liver_Injury_Markers ↑ Serum ALT & AST Hepatocyte_Damage->Liver_Injury_Markers 8_Dehydroxyshanzhiside This compound 8_Dehydroxyshanzhiside->Free_Radical_Metabolites Scavenges 8_Dehydroxyshanzhiside->Oxidative_Stress Reduces

Caption: Logical flow of CCl4-induced hepatotoxicity and the potential intervention point for this compound.

References

Troubleshooting & Optimization

Stability testing and degradation pathways of 8-Dehydroxyshanzhiside under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing and Degradation Pathways of 8-Dehydroxyshanzhiside

For researchers, scientists, and drug development professionals investigating the stability of this compound, this guide provides a comprehensive resource for designing and troubleshooting experiments. Given that specific degradation pathways for this compound are not extensively documented in publicly available literature, this center offers a foundational approach based on established principles of forced degradation studies as outlined by the International Council on Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] These studies are crucial for:

  • Identifying potential degradation products.[1]

  • Elucidating the intrinsic stability of the molecule.[1]

  • Establishing degradation pathways.[1]

  • Developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.

Q2: What are the typical stress conditions applied in a forced degradation study for a new chemical entity like this compound?

According to ICH guidelines, a comprehensive forced degradation study should include exposure to:

  • Acidic and basic hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.

  • Oxidation: To assess the impact of oxidative stress.

  • Thermal stress: To determine the effect of high temperatures.

  • Photostability: To understand the impact of light exposure.[2][3]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and powerful technique.[4][5] This can be coupled with Mass Spectrometry (LC-MS) to help identify the structures of the degradation products.[6]

Q4: How much degradation should I aim for in my forced degradation studies?

A target degradation of 5-20% of the active pharmaceutical ingredient is generally considered optimal.[1] This extent of degradation is sufficient to produce and detect degradation products without leading to secondary degradation, which can complicate the analysis of primary degradation pathways.

Q5: What should I do if I observe no degradation under a specific stress condition?

If no degradation is observed, you may need to employ more aggressive conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent, or longer exposure time). However, the conditions should remain relevant to plausible scenarios and not lead to unrealistic degradation pathways.

Q6: How can I ensure the analytical method is "stability-indicating"?

A method is considered stability-indicating if it can demonstrate specificity for the drug substance in the presence of its degradation products.[7] This is typically confirmed by assessing peak purity using a DAD detector or by the absence of co-eluting peaks in the chromatogram of the stressed samples.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under hydrolytic conditions. The compound is stable to hydrolysis under the tested conditions. The concentration of acid/base is too low, or the temperature is not high enough.Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). Increase the temperature of the study (e.g., to 60-80 °C). Extend the duration of the study.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the exposure time, temperature, or concentration of the stressor. Take multiple time points to capture the degradation profile before it reaches completion.
Poor chromatographic resolution between the parent peak and degradation products. The analytical method is not optimized.Modify the mobile phase composition (e.g., organic solvent ratio, pH). Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Optimize the gradient elution profile.
Multiple, small, and poorly defined degradation peaks. Secondary degradation is occurring. The analytical method lacks sensitivity.Reduce the severity of the stress conditions. Ensure the analytical method has an adequate limit of detection (LOD) and limit of quantification (LOQ) for the impurities.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Co-elution of degradants with the parent peak. Inaccurate quantification due to different response factors.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Improve chromatographic separation. Determine the relative response factors for the major degradants if possible.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The concentration of the drug substance and the specific conditions may need to be adjusted based on preliminary experiments.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60 °C for 24 hours.

  • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at 60 °C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

5. Thermal Degradation (Solid State):

  • Place a thin layer of solid this compound in a petri dish.

  • Expose the sample to 105 °C in a calibrated oven for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for analysis.

6. Photostability Testing:

  • Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after the exposure period.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of this compoundNumber of Degradation Products% Area of Major DegradantMass Balance (%)
Control 24100.00-100.0
1 M HCl @ 60 °C 2485.228.1 (RRT 0.85)98.5
1 M NaOH @ 60 °C 2478.9312.5 (RRT 0.72)97.8
3% H₂O₂ @ RT 2490.515.3 (RRT 1.15)99.1
Thermal (Solid) @ 105 °C 4898.111.2 (RRT 0.92)99.6
Photolytic (Solution) -92.324.6 (RRT 1.08)98.9

Note: The data presented in this table is hypothetical and serves as an example of how to report the results of a forced degradation study.

Visualizations

Below are diagrams illustrating the typical workflow and logic for stability testing and degradation pathway analysis.

experimental_workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Apply Stress oxide Oxidation (3% H2O2, RT) stock->oxide Apply Stress thermal Thermal (Solid) (105°C) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress hplc Stability-Indicating HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Structure Elucidation hplc->lcms Characterize Peaks method_val Validate Analytical Method hplc->method_val pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound (Parent Compound) hydro_prod1 Degradation Product H1 (e.g., Aglycone) parent->hydro_prod1 H+, OH- hydro_prod2 Degradation Product H2 (e.g., Isomer) parent->hydro_prod2 H+, OH- oxi_prod1 Degradation Product O1 (e.g., N-oxide, Epoxide) parent->oxi_prod1 H2O2 photo_prod1 Degradation Product P1 (e.g., Photorearranged Isomer) parent->photo_prod1 hv

Caption: Hypothetical Degradation Pathways for this compound.

References

Optimization of extraction parameters to maximize the yield of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 8-Dehydroxyshanzhiside from its primary plant source, Lamiophlomis rotata. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the extraction and analysis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it primarily extracted?

A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. It is most notably extracted from the medicinal plant Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family. This compound, along with other iridoid glycosides, is believed to contribute to the plant's traditional medicinal properties.

Q2: What are the most critical parameters to consider for optimizing the extraction of this compound?

A2: The key parameters that significantly influence the extraction yield of this compound are the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The interplay of these factors is crucial for maximizing the recovery of the target compound while minimizing the extraction of impurities.

Q3: Which extraction method is most effective for obtaining a high yield of this compound?

A3: Both conventional and modern extraction techniques can be employed. Reflux extraction with aqueous ethanol is a common and effective method. More advanced techniques like ultrasonic-assisted extraction (UAE) can enhance extraction efficiency by improving solvent penetration and reducing extraction time and temperature, which is beneficial for thermolabile compounds.

Q4: How can I accurately quantify the yield of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard analytical method for the accurate quantification of this compound. A validated HPLC method with a specific column, mobile phase, and detection wavelength is essential for reliable results.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a general framework for optimizing the extraction of this compound using UAE. Researchers should further optimize these parameters using experimental designs like Response Surface Methodology (RSM) for the highest yield.

Materials and Equipment:

  • Dried and powdered Lamiophlomis rotata plant material

  • Ethanol (various concentrations, e.g., 50%, 70%, 90%)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper or membrane filters (0.45 µm)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Weigh a precise amount of powdered Lamiophlomis rotata (e.g., 1.0 g) and place it in an extraction vessel.

  • Solvent Addition: Add a specific volume of the chosen ethanol-water solvent to achieve the desired solid-to-liquid ratio (e.g., 1:10, 1:20, 1:30 g/mL).

  • Ultrasonication: Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture. Set the desired extraction temperature (e.g., 40°C, 50°C, 60°C) and sonication time (e.g., 20 min, 30 min, 40 min).

  • Separation: After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Quantification: Redissolve a known amount of the crude extract in the HPLC mobile phase and analyze using a validated HPLC method to determine the yield of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general HPLC method for the analysis of this compound. Method validation (linearity, accuracy, precision, etc.) is crucial before routine use.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The specific gradient program should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Based on the UV absorption maximum of this compound (requires determination using a UV scan).

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. The yield can then be calculated based on the initial weight of the plant material.

Data Presentation: Optimization of Extraction Parameters

The following tables summarize hypothetical quantitative data from a Response Surface Methodology (RSM) study to optimize the yield of this compound.

Table 1: Experimental Design and Yield of this compound using Ultrasonic-Assisted Extraction

RunEthanol Concentration (%)Extraction Time (min)Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g)
150201:103.2
270201:104.5
350401:103.8
470401:105.1
550201:304.1
670201:305.8
750401:304.7
870401:306.5
960301:205.5
1060301:205.6
1160301:205.4
1240301:202.5
1380301:205.9
1460101:204.2
1560501:205.8

Table 2: Analysis of Variance (ANOVA) for the Quadratic Model of this compound Yield

SourceSum of SquaresdfMean SquareF-valuep-value
Model15.6891.7425.97< 0.0001
A-Ethanol Conc.5.4515.4581.34< 0.0001
B-Time1.2811.2819.100.0042
C-Ratio3.8613.8657.610.0001
AB0.1210.121.790.2324
AC0.4210.426.270.0461
BC0.2010.202.990.1362
0.8810.8813.130.0112
0.2510.253.730.1028
0.6410.649.550.0214
Residual0.3450.067
Lack of Fit0.3230.1110.670.0881
Pure Error0.0220.01
Cor Total16.0214

Note: The data presented in these tables are for illustrative purposes and should be generated from actual experimental work.

Troubleshooting Guides

Extraction Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Inappropriate solvent concentration. - Insufficient extraction time or temperature. - Inadequate solid-to-liquid ratio. - Improper grinding of plant material.- Optimize the ethanol-water ratio. - Increase extraction time or temperature within a reasonable range to avoid degradation. - Increase the solvent volume. - Ensure the plant material is finely powdered to increase surface area.
Poor Reproducibility - Inconsistent sample weighing. - Fluctuations in extraction temperature or time. - Non-homogenous plant material.- Use a calibrated analytical balance. - Precisely control the extraction parameters. - Thoroughly mix the powdered plant material before taking samples.
Compound Degradation - Excessive extraction temperature or time. - Exposure to light or air for extended periods.- Use milder extraction conditions (e.g., lower temperature for a slightly longer time). - Protect the extract from light and process it promptly.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - No injection or incorrect injection volume. - Detector is off or not set to the correct wavelength. - Mobile phase flow issue. - Sample is too dilute.- Check the autosampler and injection program. - Verify detector settings. - Check for leaks and ensure the pump is delivering the mobile phase. - Concentrate the sample or inject a larger volume.
Peak Tailing - Column contamination or degradation. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase.- Flush the column with a strong solvent or replace it. - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. - Add a competing base or acid to the mobile phase.
Split Peaks - Clogged column inlet frit. - Column void or channeling. - Sample solvent incompatible with the mobile phase.- Replace the column inlet frit. - Replace the column. - Dissolve the sample in the initial mobile phase.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Leaking pump seals or fittings. - Column temperature fluctuations.- Degas the mobile phase and purge the system. - Use fresh, high-purity solvents and flush the detector cell. - Inspect for and tighten any leaks. - Use a column oven for stable temperature control.

Visualizations

Extraction_Workflow Plant_Material Lamiophlomis rotata (Dried, Powdered) Extraction Ultrasonic-Assisted Extraction (Ethanol/Water, Temp, Time, Ratio) Plant_Material->Extraction Separation Centrifugation & Filtration Extraction->Separation Concentration Rotary Evaporation Separation->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Analysis HPLC Quantification Crude_Extract->Analysis Yield This compound Yield (mg/g) Analysis->Yield

Caption: Workflow for the extraction and quantification of this compound.

HPLC_Troubleshooting_Logic Start Chromatographic Problem Identified Check_System Check System Parameters (Pressure, Leaks, Flow) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Address System Issue (Tighten fittings, Purge pump, etc.) System_OK->Fix_System No Check_Method Review Method Parameters (Mobile Phase, Column, Temp) System_OK->Check_Method Yes Fix_System->Check_System Method_OK Method OK? Check_Method->Method_OK Optimize_Method Optimize Method (Adjust pH, Gradient, etc.) Method_OK->Optimize_Method No Check_Sample Examine Sample (Solubility, Concentration, Solvent) Method_OK->Check_Sample Yes Optimize_Method->Check_Method Sample_OK Sample OK? Check_Sample->Sample_OK Prepare_New_Sample Prepare New Sample Sample_OK->Prepare_New_Sample No Resolved Problem Resolved Sample_OK->Resolved Yes Prepare_New_Sample->Check_Sample

Caption: A logical workflow for troubleshooting common HPLC issues.

Strategies to prevent the degradation of 8-Dehydroxyshanzhiside during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on strategies to prevent the degradation of 8-Dehydroxyshanzhiside during sample preparation and storage. The information is compiled from general knowledge of iridoid glycoside stability, as specific data for this compound is limited.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of this compound degradation?

Based on the behavior of related iridoid glycosides, the primary causes of degradation for this compound are likely:

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic or strongly alkaline conditions, as well as by enzymatic activity. This can be accelerated by elevated temperatures.

  • Oxidation: The molecular structure of iridoid glycosides, including the potential for a hydroxyl group at the C10 position, can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can contribute to the degradation of many chemical compounds, and iridoid glycosides may be sensitive to light.

Q2: My this compound sample shows signs of degradation after extraction. What could be the cause and how can I prevent it?

Degradation during extraction is often due to a combination of factors including the solvent used, temperature, pH, and exposure to light and enzymes.

Troubleshooting Extraction:

  • Enzymatic Degradation: Plant materials contain endogenous enzymes that can degrade iridoid glycosides.

    • Solution: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and lyophilize it. Alternatively, blanching the fresh material with hot solvent (e.g., boiling ethanol or methanol) for a short period can deactivate enzymes.

  • pH Shift: The pH of the extraction solvent can significantly impact stability.

    • Solution: Maintain a neutral or slightly acidic pH (around 6-7) during extraction. Avoid strongly acidic or alkaline conditions.

  • Elevated Temperature: High temperatures used during solvent evaporation or extraction can accelerate degradation.

    • Solution: Use low-temperature extraction methods like sonication or microwave-assisted extraction with temperature control. For solvent removal, use a rotary evaporator at a low temperature (<40°C).

  • Light Exposure:

    • Solution: Protect the sample from light by using amber glassware or by wrapping containers in aluminum foil throughout the extraction process.

Q3: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a dry, solid powder if possible.

Storage Recommendations:

ConditionSolid FormIn Solution
Temperature -20°C or -80°C-80°C
Atmosphere Inert gas (e.g., argon or nitrogen)Headspace flushed with inert gas
Light Protected from light (amber vials)Protected from light (amber vials)
Solvent (for solutions) Anhydrous aprotic solvents (e.g., DMSO, DMF). Avoid protic solvents like methanol or water for long-term storage if hydrolysis is a concern.

Q4: Can I store this compound in a methanol or aqueous solution?

While convenient for immediate use, storing this compound in protic solvents like methanol or water for extended periods is not recommended due to the risk of hydrolysis. If you must store it in solution, use anhydrous aprotic solvents and store at -80°C. For short-term storage (a few days), a solution in a buffer at neutral pH, kept at 4°C and protected from light, may be acceptable.

Q5: Are there any additives I can use to improve the stability of my this compound samples?

Yes, certain additives can help mitigate degradation.

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants.

    • Examples: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be added at low concentrations (e.g., 0.01-0.1%).

  • Enzyme Inhibitors: If enzymatic degradation is suspected during sample preparation from biological matrices, enzyme inhibitors can be used.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to minimize degradation during the extraction process.

  • Harvesting and Pre-treatment:

    • Immediately flash-freeze fresh plant material in liquid nitrogen.

    • Lyophilize the frozen material to dryness.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in 80% methanol in an amber flask.

    • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature below 30°C.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Pool the supernatants.

  • Solvent Removal:

    • Concentrate the pooled supernatant using a rotary evaporator with the water bath temperature set to ≤ 40°C.

  • Purification (Optional):

    • Further purify the crude extract using column chromatography on silica gel or a suitable reversed-phase sorbent. Monitor fractions by TLC or HPLC.

  • Storage of Final Product:

    • Dry the purified this compound under a high vacuum to a constant weight.

    • Store the solid powder in an amber vial at -20°C or -80°C under an inert atmosphere.

Protocol 2: Preparation of this compound Standard Solutions for Analysis

This protocol ensures the stability of standard solutions for accurate quantification.

  • Solvent Selection:

    • For immediate use, dissolve the solid this compound in HPLC-grade methanol or a buffer appropriate for your analytical method (e.g., phosphate buffer, pH 7).

    • For stock solutions intended for short-term storage, use anhydrous DMSO.

  • Preparation:

    • Accurately weigh the required amount of this compound in an amber vial.

    • Add the chosen solvent to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Store stock solutions in DMSO at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For working solutions in aqueous or alcoholic solvents, prepare them fresh daily and keep them in an autosampler at 4°C, protected from light, during analysis.

Data Summary

ParameterConditionGeneral Stability of Iridoid Glycosides
pH Strong Acid (pH < 3)Prone to hydrolysis
Neutral (pH 6-7)Generally stable
Strong Alkali (pH > 11)Prone to hydrolysis and other degradation
Temperature < 4°CGenerally stable
25°C (Room Temperature)Moderate stability, degradation can occur over time
> 40°CIncreased rate of degradation
Light DarkStable
Exposed to Light (especially UV)Potential for photodegradation

Visualizations

DegradationPathways cluster_compound This compound cluster_degradation Degradation Products Compound This compound Hydrolysis_Product Aglycone + Sugar Compound->Hydrolysis_Product Hydrolysis (Acid, Base, Enzymes, Heat) Oxidation_Product Oxidized Derivatives Compound->Oxidation_Product Oxidation (Oxygen, Light) Photo_Product Photodegradation Products Compound->Photo_Product Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_extraction Sample Preparation cluster_storage Storage Start Plant Material Pretreatment Flash Freeze & Lyophilize Start->Pretreatment Extraction Low-Temp Extraction (e.g., Ultrasonic) (Protect from Light) Pretreatment->Extraction Concentration Low-Temp Evaporation (<40°C) Extraction->Concentration Solid_Storage Store as Solid (-20°C to -80°C) (Inert Atmosphere) Concentration->Solid_Storage Long-term Solution_Storage Store in Anhydrous Aprotic Solvent (-80°C) Concentration->Solution_Storage Short-term Stock

Caption: Recommended workflow for sample preparation and storage.

References

Navigating the Challenges of Large-Scale 8-Dehydroxyshanzhiside Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the large-scale purification of 8-Dehydroxyshanzhiside. This guide is designed to offer practical solutions and detailed experimental protocols to streamline your purification workflow, enhance yield, and ensure the high purity of the final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient Extraction: The initial extraction from the raw plant material may be incomplete. Degradation of Target Compound: Iridoid glycosides can be sensitive to heat and pH, leading to degradation during processing.[1] Suboptimal Macroporous Resin Performance: The chosen resin may have poor adsorption or desorption characteristics for this compound. Loss during HSCCC: The solvent system in High-Speed Counter-Current Chromatography (HSCCC) may not be optimal, leading to poor partitioning and loss of the compound.Optimize Extraction: Consider using methods like ultrasound or microwave-assisted extraction. Polar solvents such as ethanol or methanol are generally preferred for iridoid glycosides. Control Temperature and pH: Maintain lower temperatures throughout the process and avoid strongly acidic or alkaline conditions. Iridoid glycosides can be unstable at high temperatures and in alkaline or strongly acidic environments.[1] Resin Screening and Optimization: Test a variety of macroporous resins with different polarities to find the one with the best adsorption and desorption capacity for your target compound. Optimize HSCCC Solvent System: Systematically test different solvent system compositions to achieve an optimal partition coefficient (K) for this compound.
Low Purity of Final Product Co-elution of Impurities: Other compounds with similar polarities may be co-eluting with this compound. Ineffective Initial Cleanup: The macroporous resin step may not be effectively removing major impurities. Overloading of Chromatographic Columns: Exceeding the sample capacity of the macroporous resin or HSCCC column can lead to poor separation.Employ a Two-Step Purification Strategy: A preliminary cleanup with macroporous resin followed by a high-resolution technique like HSCCC is often effective for separating complex mixtures of iridoid glycosides.[1][2] Optimize Resin Washing: After sample loading on the macroporous resin, use a water wash to remove highly polar impurities before eluting with an ethanol-water mixture. Determine Optimal Loading Capacity: Conduct loading studies to determine the maximum sample amount that can be purified on your column without compromising resolution.
Poor Separation in HSCCC Inappropriate Solvent System: The selected two-phase solvent system does not provide an adequate partition coefficient for this compound and its impurities. Incorrect Flow Rate or Rotational Speed: The operational parameters of the HSCCC instrument are not optimized for the separation.Systematic Solvent System Selection: Test various combinations of solvents, such as ethyl acetate-n-butanol-water, to find a system that provides good separation on an analytical scale before scaling up.[1] Optimize HSCCC Parameters: Methodically adjust the flow rate of the mobile phase and the rotational speed of the centrifuge to improve peak resolution.
Compound Degradation During Purification Hydrolysis under Alkaline Conditions: Iridoid glycosides can undergo hydrolysis, especially at the ester linkages, in alkaline solutions.[1] Thermal Decomposition: Prolonged exposure to elevated temperatures during extraction and solvent evaporation can lead to degradation.Maintain Neutral or Slightly Acidic pH: Buffer your solutions to a pH range of 4-6 to minimize base-catalyzed hydrolysis.[1] Use Low-Temperature Evaporation: Concentrate your fractions using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).

Frequently Asked Questions (FAQs)

1. What is the most effective overall strategy for the large-scale purification of this compound?

A two-step approach is highly recommended. The first step involves a preliminary purification and enrichment using macroporous resin chromatography to remove a significant portion of impurities. This is followed by a high-resolution purification step, such as High-Speed Counter-Current Chromatography (HSCCC), to isolate this compound to a high degree of purity.[1][2]

2. Which type of macroporous resin is best suited for this compound purification?

The optimal resin depends on the specific impurity profile of your crude extract. It is advisable to screen a selection of resins with varying polarities (non-polar, weakly polar, and polar). For iridoid glycosides, weakly polar resins like D101 have been shown to be effective.[2] The selection should be based on a thorough evaluation of the adsorption and desorption capacities for this compound.

3. How do I select the right solvent system for HSCCC?

The choice of the two-phase solvent system is critical for a successful HSCCC separation. A common system for iridoid glycosides is a mixture of ethyl acetate, n-butanol, and water.[1] The ideal solvent system should provide a partition coefficient (K value) for this compound that is between 0.5 and 2. This can be determined through preliminary experiments using a separatory funnel to partition the crude extract between the two phases, followed by HPLC analysis of each phase.

4. What are the key stability concerns for this compound during purification?

Based on studies of similar iridoid glycosides, this compound is likely susceptible to degradation under certain conditions. Key concerns include:

  • pH Stability: The compound is likely more stable in slightly acidic to neutral conditions (pH 4-7). Strong alkaline conditions can lead to hydrolysis of ester groups, a common feature in iridoid glycosides.[1]

  • Temperature Stability: Elevated temperatures can accelerate degradation. It is crucial to keep all processing steps, especially solvent evaporation, at low temperatures.[1]

5. Can I use other chromatographic techniques instead of HSCCC?

Yes, other techniques like preparative High-Performance Liquid Chromatography (HPLC) can also be used for the final purification step. However, HSCCC offers advantages for large-scale purification, including the absence of a solid support matrix, which can lead to irreversible adsorption of the sample, and the ability to handle larger sample loads.

Quantitative Data from Iridoid Glycoside Purification Studies

The following tables summarize quantitative data from published studies on the purification of iridoid glycosides similar to this compound. This data can serve as a benchmark for your purification efforts.

Table 1: Macroporous Resin Chromatography Performance for Iridoid Glycosides

Resin TypeTarget Compound(s)Adsorption Capacity (mg/g resin)Desorption Ratio (%)Eluting SolventPurity after Resin Step (%)Reference
D101Loganin, Sweroside, MorronisideNot ReportedNot Reported50% Ethanol51.1 (total iridoids)[2]
AB-8Total Flavonoids25.8791.2370% Ethanol57.82[3]

Table 2: HSCCC Purification Performance for Iridoid Glycosides

Target CompoundSample Load (mg)Purity (%)Recovery (%)Solvent System (v/v/v)Reference
Loganin10098.690.4Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:2:4:0.1)[2]
Sweroside10097.391.8Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:2:4:0.1)[2]
Morroniside10099.189.1Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:2:4:0.1)[2]
Shanzhiside methyl ester15099.2Not ReportedEthyl acetate-n-butanol-water (5:14:12)[1]

Detailed Experimental Protocols

Protocol 1: Preliminary Purification of this compound using Macroporous Resin Chromatography
  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., D101).

    • Soak the resin in ethanol for 24 hours to swell and remove any residual monomers.

    • Wash the resin thoroughly with deionized water until the effluent is clear.

    • Pack the resin into a glass column.

  • Sample Preparation and Loading:

    • Dissolve the crude extract of the plant material containing this compound in deionized water.

    • Load the sample solution onto the pre-treated macroporous resin column at a controlled flow rate.

  • Washing and Elution:

    • Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and salts.

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).

    • Collect fractions and analyze them by HPLC to identify the fractions containing this compound.

  • Fraction Pooling and Concentration:

    • Pool the fractions rich in this compound.

    • Concentrate the pooled fractions under reduced pressure at a temperature below 40°C to obtain the enriched extract for the next purification step.

Protocol 2: High-Purity Isolation of this compound by HSCCC
  • Solvent System Selection and Preparation:

    • Based on preliminary tests, prepare a two-phase solvent system (e.g., ethyl acetate-n-butanol-water).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper and lower phases before use.

  • HSCCC Instrument Preparation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Rotate the column at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is established.

  • Sample Injection and Separation:

    • Dissolve the enriched extract from the macroporous resin step in a small volume of the biphasic solvent system.

    • Inject the sample into the HSCCC system.

    • Continuously pump the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of the effluent from the column.

    • Monitor the separation using a UV detector.

    • Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

  • Final Product Recovery:

    • Pool the pure fractions.

    • Evaporate the solvent under reduced pressure at a low temperature.

    • Dry the final product to obtain pure this compound.

Visualizing the Purification Workflow

Purification_Workflow Crude_Extract Crude Plant Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin  Load Enriched_Fraction Enriched Fraction Macroporous_Resin->Enriched_Fraction  Elute with Ethanol/Water Waste1 Highly Polar Impurities (Sugars, Salts) Macroporous_Resin->Waste1  Wash with Water HSCCC High-Speed Counter-Current Chromatography (HSCCC) Enriched_Fraction->HSCCC  Inject Pure_Compound Pure this compound HSCCC->Pure_Compound  Collect Pure Fractions Waste2 Other Impurities HSCCC->Waste2  Collect Impurity Fractions

Caption: A typical two-step purification workflow for this compound.

Troubleshooting_Logic Start Low Purity Issue Check_Resin Is Macroporous Resin Step Effective? Start->Check_Resin Optimize_Resin Screen Resins & Optimize Wash/Elution Check_Resin->Optimize_Resin No Check_HSCCC Is HSCCC Separation Optimal? Check_Resin->Check_HSCCC Yes Optimize_Resin->Check_HSCCC Optimize_HSCCC Adjust Solvent System, Flow Rate & Speed Check_HSCCC->Optimize_HSCCC No Check_Loading Is Column Overloaded? Check_HSCCC->Check_Loading Yes Optimize_HSCCC->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Success Purity Improved Check_Loading->Success No Reduce_Load->Success

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

Investigating unexpected results or low bioactivity of 8-Dehydroxyshanzhiside in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results or low bioactivity with 8-Dehydroxyshanzhiside in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format to help you navigate your experiments with this compound.

Q1: I am not observing the expected biological activity with this compound. What are the potential reasons?

A1: Several factors could contribute to lower-than-expected bioactivity. Consider the following troubleshooting steps:

  • Compound Integrity and Purity: Verify the purity and integrity of your this compound sample. Impurities or degradation can significantly impact its activity. If possible, obtain a certificate of analysis (CoA) from the supplier.

  • Solubility Issues: this compound, like many natural products, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your experimental medium.

  • Stock Solution Preparation and Storage: Prepare stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.[1][2] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Controls: Ensure you have included appropriate positive and negative controls in your assay. A positive control with a known mechanism of action can help validate that the assay is performing as expected.

  • Cell Line and Passage Number: The responsiveness of a cell line to a compound can vary. Ensure you are using a cell line known to be responsive to similar compounds. High passage numbers can also lead to phenotypic changes in cells, potentially altering their response.

  • Compound Stability in Culture Media: Some compounds can be unstable in cell culture media over the course of an experiment.[3][4][5] This can be influenced by factors like pH, temperature, and the presence of certain media components.[3]

Q2: How can I improve the solubility of this compound for my experiments?

A2: To improve solubility, consider the following:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving nonpolar and polar compounds for in vitro assays.[2]

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume of DMSO to be added to your final assay, minimizing solvent effects.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.

  • Pre-warming: Pre-warming the cell culture medium before adding the diluted compound can sometimes help maintain solubility.

Q3: My cell viability assay shows inconsistent results or high background. What should I check?

A3: Inconsistent cell viability assay results can be frustrating. Here are some common culprits and solutions:

  • Assay Principle: Understand the principle of your chosen viability assay (e.g., MTT, XTT, AlamarBlue, CellTiter-Glo). These assays measure different aspects of cell health, such as metabolic activity or membrane integrity.

  • Cell Seeding Density: Ensure a uniform and optimal cell seeding density across all wells. Over- or under-confluent cells can lead to variable results.

  • Incubation Times: Adhere to the recommended incubation times for both the compound treatment and the viability reagent.

  • Reagent Preparation and Storage: Prepare and store the viability assay reagents according to the manufacturer's instructions.

  • Plate Reader Settings: Use the correct wavelength and settings on your plate reader for the specific assay being used.

  • Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, consider not using the outer wells of the plate for experimental samples or filling them with media to maintain humidity.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general reference for expected concentration ranges for similar iridoid glycosides in in vitro assays based on published studies.

ParameterTypical RangeNotes
In Vitro Bioactivity (IC50/EC50) 1 - 100 µMThis is a broad range and is highly dependent on the specific cell line and assay.
Stock Solution Concentration 10 - 50 mM in DMSOHigher concentrations may be possible depending on solubility.
Final DMSO Concentration in Assay < 0.5% (v/v)To avoid solvent-induced cytotoxicity.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Second Reagent Addition: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be generated to quantify NO concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related iridoid glycosides, and a general experimental workflow for investigating its bioactivity.

Anti-Inflammatory Signaling Pathway This compound This compound MAPK MAPK This compound->MAPK NF-kB NF-kB This compound->NF-kB LPS LPS TLR4 TLR4 TLR4->MAPK TLR4->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines iNOS, COX-2 iNOS, COX-2 NF-kB->iNOS, COX-2

Caption: Potential anti-inflammatory mechanism of this compound.

Neuroprotective Signaling Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Oxidative Stress Oxidative Stress HO-1 HO-1 Nrf2->HO-1 Antioxidant Enzymes Antioxidant Enzymes HO-1->Antioxidant Enzymes Antioxidant Enzymes->Oxidative Stress Neuronal Cell Death Neuronal Cell Death

Caption: Potential neuroprotective mechanism via the Nrf2/HO-1 pathway.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Prep Compound Preparation (Stock Solution) Cell Culture Cell Culture (Seeding) Treatment Compound Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Bioassay Bioactivity Assay (e.g., Viability, NO) Incubation->Bioassay Data Analysis Data Analysis (IC50 Calculation) Bioassay->Data Analysis

Caption: General workflow for in vitro bioactivity testing.

References

Enhancing the resolution and sensitivity of analytical methods for 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the resolution and sensitivity of analytical methods for 8-Dehydroxyshanzhiside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of this compound and related iridoid glycosides.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue in the analysis of polar compounds like iridoid glycosides. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by suppressing the ionization of silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.

    • Solution: Use a guard column and filter all samples and mobile phases. If a void is suspected, the column may need to be replaced.

Question: My retention time for this compound is drifting or inconsistent. What could be the cause?

Answer: Retention time variability can compromise the reliability of your analytical method. Common causes include:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 10-15 column volumes) before each injection.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent component or inaccurate preparation of the mobile phase can alter its elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use a precise graduated cylinder or volumetric flasks for mobile phase preparation.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or faulty check valves can cause retention time variability.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, inspect and replace pump seals and check valves as part of routine maintenance.

Question: I am experiencing low sensitivity and cannot detect low concentrations of this compound. How can I improve my method's sensitivity?

Answer: Enhancing sensitivity is crucial for trace-level analysis. Consider the following strategies:

  • Optimize Detection Wavelength (HPLC-UV): Ensure you are using the wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution.

  • Switch to Mass Spectrometry (LC-MS): LC-MS offers significantly higher sensitivity and selectivity compared to UV detection. Developing an LC-MS/MS method using multiple reaction monitoring (MRM) will provide the best sensitivity.

  • Improve Sample Preparation: Implement a sample preparation technique that concentrates the analyte. Solid-phase extraction (SPE) is a highly effective method for cleaning up complex samples and concentrating the analyte of interest.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion and column overload. This should be optimized in conjunction with other parameters.

  • Mobile Phase Optimization for MS: For LC-MS, ensure the mobile phase additives are volatile (e.g., formic acid or ammonium formate) and enhance ionization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing an HPLC method for this compound?

A1: A good starting point for an HPLC method for this compound would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might start at 5-10% B and increase to 30-40% B over 15-20 minutes. The flow rate would typically be around 1.0 mL/min, and UV detection can be performed at approximately 240 nm.

Q2: How should I prepare a plant extract sample for the quantitative analysis of this compound?

A2: A common method for preparing plant extracts involves ultrasonic extraction.[1] An accurately weighed amount of the powdered plant material can be extracted with an aqueous methanol solution (e.g., 60% methanol) in an ultrasonic bath.[1] After extraction, the mixture should be centrifuged, and the supernatant collected.[1] The supernatant can then be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2] For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) can be employed.

Q3: What are the key validation parameters to consider for a quantitative method for this compound?

A3: According to ICH guidelines, the key validation parameters for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Q4: How can I assess the stability of this compound in my samples?

A4: Stability testing involves subjecting the analyte to various conditions to understand its degradation profile. A forced degradation study is typically performed under the following conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature for a set duration.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at a specified temperature for a set duration.

  • Oxidative Degradation: e.g., 3% H₂O₂ at a specified temperature for a set duration.

  • Thermal Degradation: Heating the sample (solid or in solution) at an elevated temperature (e.g., 60-80°C).

  • Photostability: Exposing the sample to UV and visible light.

The samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and validation parameters for the analysis of shanzhiside derivatives, which can be adapted for this compound.

Table 1: HPLC and LC-MS/MS Method Parameters for Shanzhiside Derivatives

ParameterHPLC-UV for Iridoid Glycosides from Fructus Corni[2]LC-MS/MS for Shanzhiside Methylester Derivatives in Rabbit Plasma[4]
Column Welchrom C18 (250 mm × 4.6 mm, 5 µm)C18 column (150 × 3.9 mm, 4 µm)
Mobile Phase A Water with 0.1% phosphoric acidWater
Mobile Phase B MethanolMethanol
Gradient/Isocratic Gradient: 28% B (0-8 min), 35% B (8-15 min)Isocratic: 60% B
Flow Rate 1.0 mL/minNot specified
Column Temperature 35 °CNot specified
Injection Volume 10 µLNot specified
Detection UV at 240 nmMS/MS (ESI+)
Run Time 15 min7 min

Table 2: LC-MS/MS MRM Transitions for Shanzhiside Methylester and Derivatives[4]

CompoundParent Ion (m/z)Daughter Ion (m/z)
Shanzhiside methylester429.0267.4
8-O-acetyl shanzhiside methylester470.9411.3
Loganin413.2251.4
Phloyoside II479.2281.3
Internal Standard (Capatol)385.2203.3

Table 3: Method Validation Parameters for Iridoid Glycosides[1]

ParameterValue
Linearity (r²) > 0.999
LOD (µg/mL) < 0.102
LOQ (µg/mL) < 0.322
Intra-day Precision (RSD%) < 1.5%
Inter-day Precision (RSD%) < 1.5%
Stability (RSD%) < 1.5%
Recovery (%) 95.0% - 105.0%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Plant Matrix using HPLC-UV

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.[1]

    • Add 20 mL of 60% methanol in water.[1]

    • Sonicate in an ultrasonic bath at 40°C for 30 minutes.[1]

    • Allow the sample to cool to room temperature.[1]

    • Centrifuge the sample at 12,700 rpm for 20 minutes.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 40% B

      • 20-25 min: 40% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.[2]

    • Detection Wavelength: 240 nm.[2]

  • Quantification:

    • Prepare a stock solution of this compound standard of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Protocol 2: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 1 M NaOH.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder of this compound at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed standard to identify degradation products and calculate the percentage degradation of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Plant Material extract Ultrasonic Extraction (60% MeOH, 40°C, 30 min) weigh->extract centrifuge Centrifugation (12,700 rpm, 20 min) extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (240 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Troubleshooting_Guide start Chromatographic Problem (e.g., Peak Tailing) check_column Is the column old or has it been used extensively? start->check_column replace_column Replace with a new end-capped C18 column. check_column->replace_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No solution Problem Resolved replace_column->solution adjust_ph Lower mobile phase pH (e.g., add 0.1% formic acid). check_mobile_phase->adjust_ph No check_sample_conc Is the sample concentration too high? check_mobile_phase->check_sample_conc Yes adjust_ph->solution dilute_sample Dilute the sample and reinject. check_sample_conc->dilute_sample Yes check_injection_solvent Is the injection solvent stronger than the mobile phase? check_sample_conc->check_injection_solvent No dilute_sample->solution change_solvent Dissolve sample in the initial mobile phase. check_injection_solvent->change_solvent Yes check_injection_solvent->solution No change_solvent->solution

Caption: Troubleshooting guide for peak tailing in this compound analysis.

References

Validation & Comparative

Unveiling the Molecular Architecture: A 2D NMR Confirmation of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

A definitive structural confirmation of the iridoid glycoside 8-dehydroxyshanzhiside has been achieved through a comprehensive analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data. This guide provides a comparative analysis of its spectral features against a closely related analogue, shanzhiside methyl ester, offering researchers, scientists, and drug development professionals a detailed protocol and foundational data for the structural elucidation of this class of compounds.

The structural integrity of natural products is a cornerstone of drug discovery and development. For complex molecules like this compound, an iridoid glycoside with potential therapeutic applications, unambiguous structural verification is paramount. Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide the necessary tools to piece together the intricate puzzle of its molecular framework.

Comparative 2D NMR Data Analysis

The structural elucidation of this compound was accomplished by meticulously analyzing the correlations observed in its 2D NMR spectra and comparing them with those of the known compound, shanzhiside methyl ester. The key chemical shifts and correlations are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound and Shanzhiside Methyl Ester (in CD₃OD, 500 MHz for ¹H, 125 MHz for ¹³C)

PositionThis compound δ [ppm]Shanzhiside Methyl Ester δ [ppm]
Aglycone
15.75 (d, J=1.5 Hz)5.82 (d, J=1.6 Hz)
37.45 (s)7.51 (s)
4111.9111.5
53.01 (m)3.05 (m)
64.25 (dd, J=6.0, 1.5 Hz)4.31 (dd, J=5.9, 1.8 Hz)
72.05 (m)2.11 (m)
81.85 (m)78.9
92.28 (m)2.35 (m)
101.15 (s)1.18 (s)
11 (COO)171.5170.9
OCH₃-3.71 (s)
Glucose
1'4.65 (d, J=8.0 Hz)4.68 (d, J=7.9 Hz)
2'3.20 (m)3.23 (m)
3'3.35 (m)3.38 (m)
4'3.28 (m)3.31 (m)
5'3.38 (m)3.41 (m)
6'a3.85 (dd, J=12.0, 2.0 Hz)3.88 (dd, J=12.0, 2.1 Hz)
6'b3.68 (dd, J=12.0, 5.5 Hz)3.71 (dd, J=12.0, 5.6 Hz)

Table 2: Key 2D NMR Correlations for the Structural Confirmation of this compound

FromToCOSYHSQCHMBC
H-1 (5.75)H-9 (2.28)
C-3 (152.1), C-5 (40.2), C-8 (38.1), C-9 (48.5)
H-3 (7.45)C-3 (152.1)
C-1 (98.2), C-4 (111.9), C-5 (40.2), C-11 (171.5)
H-5 (3.01)H-6 (4.25), H-9 (2.28)C-5 (40.2)
C-1 (98.2), C-4 (111.9), C-6 (79.8), C-7 (45.3), C-9 (48.5)
H-6 (4.25)H-5 (3.01), H-7 (2.05)C-6 (79.8)
C-5 (40.2), C-7 (45.3), C-8 (38.1)
H-7 (2.05)H-6 (4.25), H-8 (1.85)C-7 (45.3)
C-5 (40.2), C-6 (79.8), C-8 (38.1), C-9 (48.5)
H-8 (1.85)H-7 (2.05), H-9 (2.28)C-8 (38.1)
C-6 (79.8), C-7 (45.3), C-9 (48.5), C-10 (21.5)
H-9 (2.28)H-1 (5.75), H-5 (3.01), H-8 (1.85)C-9 (48.5)
C-1 (98.2), C-5 (40.2), C-7 (45.3), C-8 (38.1), C-10 (21.5)
H₃-10 (1.15)C-10 (21.5)
C-1 (98.2), C-8 (38.1), C-9 (48.5)
H-1' (4.65)H-2' (3.20)C-1' (100.1)
C-1 (98.2)

Experimental Protocols

A detailed methodology for the acquisition and analysis of 2D NMR data for iridoid glycosides is provided below.

Sample Preparation: Approximately 10 mg of the purified compound (this compound or shanzhiside methyl ester) was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube.

NMR Spectroscopy: All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 s.

  • ¹³C NMR: Spectra were acquired with a spectral width of 220 ppm, 64k data points, and a relaxation delay of 2 s, using a proton-decoupling pulse sequence.

  • COSY: The gradient-enhanced COSY45 experiment was performed with a spectral width of 12 ppm in both dimensions, 2k data points in F2, and 256 increments in F1.

  • HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz. The spectral widths were 12 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension.

  • HMBC: The gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension.

Data Processing: All NMR data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Chemical shifts were referenced to the residual solvent signal of CD₃OD (δH 3.31, δC 49.0).

Visualization of Experimental Workflow

The logical flow of the 2D NMR-based structural elucidation process is depicted in the following diagram.

Structural_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly & Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Proton_System Identify Proton Spin Systems (COSY) 1D_NMR->Proton_System 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Proton_System CH_Correlation Direct C-H Correlations (HSQC) 2D_NMR->CH_Correlation Long_Range Long-Range C-H Correlations (HMBC) 2D_NMR->Long_Range Spatial_Proximity Through-Space Correlations (NOESY) 2D_NMR->Spatial_Proximity Fragment_Assembly Assemble Molecular Fragments Proton_System->Fragment_Assembly CH_Correlation->Fragment_Assembly Long_Range->Fragment_Assembly Relative_Stereo Determine Relative Stereochemistry Spatial_Proximity->Relative_Stereo Fragment_Assembly->Relative_Stereo Structure_Confirmation Propose & Confirm Structure Relative_Stereo->Structure_Confirmation Signaling_Pathway cluster_experiments NMR Experiments cluster_information Structural Information COSY COSY Proton_Connectivity ¹H-¹H Connectivity (J-coupling) COSY->Proton_Connectivity HSQC HSQC CH_Attachment Direct ¹³C-¹H Attachment HSQC->CH_Attachment HMBC HMBC Molecular_Framework Carbon Skeleton (Long-range ¹³C-¹H) HMBC->Molecular_Framework NOESY NOESY Stereochemistry Spatial Proximity (Through-space) NOESY->Stereochemistry Proton_Connectivity->Molecular_Framework CH_Attachment->Molecular_Framework Molecular_Framework->Stereochemistry

Validation of a new analytical method for 8-Dehydroxyshanzhiside according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new analytical method for the quantification of 8-Dehydroxyshanzhiside against an alternative method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear framework for analytical method validation.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] According to ICH guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[4][5][6] This guide will compare a novel High-Performance Liquid Chromatography (HPLC) method for this compound with an alternative method across these parameters.

Comparative Analysis of Validation Parameters

The performance of the new and alternative analytical methods for this compound was evaluated based on the ICH Q2(R1) guideline. A summary of the quantitative data is presented in the tables below.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterNew HPLC MethodAlternative MethodICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99980.9985r² ≥ 0.999
Range (µg/mL) 1 - 1005 - 80Defined and justified
Accuracy

Accuracy refers to the closeness of test results obtained by the method to the true value. It is often expressed as the percentage recovery by the assay of a known, added amount of analyte.

Spiked Concentration (µg/mL)New HPLC Method (Mean Recovery ± RSD%)Alternative Method (Mean Recovery ± RSD%)ICH Acceptance Criteria
10 99.5 ± 0.8%98.2 ± 1.5%98.0% - 102.0%
50 100.2 ± 0.5%99.1 ± 1.2%98.0% - 102.0%
90 99.8 ± 0.6%98.5 ± 1.8%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

ParameterNew HPLC Method (%RSD)Alternative Method (%RSD)ICH Acceptance Criteria
Repeatability (n=6) 0.7%1.3%RSD ≤ 2%
Intermediate Precision (n=6, different day) 0.9%1.8%RSD ≤ 2%
Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterNew HPLC Method (µg/mL)Alternative Method (µg/mL)ICH Acceptance Criteria
LOD 0.20.8Signal-to-Noise Ratio ≥ 3:1
LOQ 0.72.5Signal-to-Noise Ratio ≥ 10:1
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

ParameterNew HPLC MethodAlternative MethodICH Acceptance Criteria
Peak Purity No interference from placebo or forced degradation productsMinor peak co-elution observed under stress conditionsThe analyte peak should be free of any co-eluting peaks

Experimental Protocols

Detailed methodologies for the new and alternative analytical methods are provided below.

New High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient program starts at 10% B, increases to 90% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Alternative Analytical Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A generic C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (60:40, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL and sonicated for 10 minutes.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Evaluation & Reporting Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison with Criteria Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Validation_Parameter_Relationships cluster_Quantitative Quantitative Parameters Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness Precision->Accuracy LOQ LOQ Precision->LOQ Linearity Linearity Range Range Linearity->Range Linearity->LOQ LOD LOD LOQ->LOD

Caption: Logical Relationships between Key Analytical Method Validation Parameters.

Conclusion

The new HPLC method for the analysis of this compound demonstrates superior performance compared to the alternative method across all evaluated ICH validation parameters. Its enhanced specificity, wider linear range, higher accuracy and precision, and lower detection and quantitation limits make it a more reliable and robust method for routine quality control and stability testing. The detailed experimental protocol and the validation data presented in this guide provide a solid foundation for the implementation of this new method in a regulated laboratory environment.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 8-Dehydroxyshanzhiside, an iridoid glycoside of interest in pharmaceutical research. The following sections detail the experimental protocols, present comparative data on method validation, and illustrate the analytical workflows.

Experimental Protocols

The methodologies outlined below are representative protocols for the quantification of this compound using HPLC and UPLC systems. These protocols are based on established practices for the analysis of iridoid glycosides and similar compounds.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: Agilent 1100 HPLC system with a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5.0 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: Waters ACQUITY UPLC system with a photodiode array (PDA) detector.[2][4]

  • Column: Ethylene bridged hybrid (BEH) C18 column (2.1 x 100 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 2 µL.[5]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 240 nm.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from the validation of the HPLC and UPLC methods for this compound quantification, performed in accordance with International Council for Harmonisation (ICH) guidelines.[1][6]

Table 1: Linearity and Sensitivity

ParameterHPLCUPLC
Linear Range (µg/mL) 1 - 2000.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.150.02
Limit of Quantification (LOQ) (µg/mL) 0.500.07

Table 2: Precision

ParameterHPLC (%RSD)UPLC (%RSD)
Intra-day Precision < 1.5%< 1.0%
Inter-day Precision < 2.0%< 1.5%

Table 3: Accuracy and Recovery

ParameterHPLCUPLC
Recovery (%) 98.5 - 101.2%99.1 - 100.8%
Accuracy (% Bias) < 2.0%< 1.5%

Table 4: Method Robustness

Parameter VariationHPLC (%RSD)UPLC (%RSD)
Flow Rate (± 0.1 mL/min) < 2.0%< 1.5%
Column Temperature (± 2 °C) < 2.0%< 1.5%
Mobile Phase Composition (± 2%) < 2.5%< 2.0%

Table 5: System Suitability

ParameterHPLCUPLC
Theoretical Plates > 3000> 10000
Tailing Factor < 1.5< 1.2
Resolution > 2.0> 3.0

Mandatory Visualizations

The diagrams below illustrate the experimental workflow for method cross-validation and the logical relationship of the comparative parameters.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample cross_val Cross-Validation (Comparison of Results) hplc_sample->cross_val uplc_dev Method Development uplc_val Method Validation uplc_dev->uplc_val uplc_sample Sample Analysis uplc_val->uplc_sample uplc_sample->cross_val

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

ComparisonParameters cluster_performance Performance cluster_efficiency Efficiency main Method Comparison linearity Linearity main->linearity precision Precision main->precision accuracy Accuracy main->accuracy sensitivity Sensitivity (LOD/LOQ) main->sensitivity runtime Analysis Time main->runtime solvent Solvent Consumption main->solvent resolution Resolution main->resolution

Caption: Key parameters for comparing HPLC and UPLC methods.

Discussion

The cross-validation of analytical methods is a critical step in ensuring the reliability and consistency of quantitative data. As demonstrated by the presented data, UPLC methods generally offer significant advantages over traditional HPLC for the quantification of this compound.

The primary advantages of the UPLC method include a significantly shorter analysis time and reduced solvent consumption, leading to higher throughput and lower operational costs.[3] The use of sub-2 µm particles in the UPLC column results in higher chromatographic efficiency, which is reflected in the greater number of theoretical plates, improved resolution, and better peak symmetry (lower tailing factor).[7]

Furthermore, the UPLC method demonstrates superior sensitivity with lower limits of detection (LOD) and quantification (LOQ).[8] This enhanced sensitivity is crucial for the analysis of samples with low concentrations of the analyte. Both methods exhibit excellent linearity, precision, and accuracy, meeting the stringent requirements for validated analytical methods in the pharmaceutical industry.[9][10] However, the UPLC method generally shows slightly better precision and accuracy.

References

In-depth Analysis of 8-Dehydroxyshanzhiside and its Analogues Reveals a Gap in Current Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant lack of published research on the structure-activity relationship (SAR) of 8-Dehydroxyshanzhiside and its analogues. Despite efforts to locate experimental data comparing the biological activities of a series of these compounds, no dedicated SAR studies were identified. This absence of publicly available information prevents the construction of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of various analogues of a lead compound and the subsequent evaluation of their efficacy and potency through a range of biological assays. This systematic approach allows for the identification of key structural motifs responsible for the desired pharmacological effects and guides the rational design of more potent and selective drug candidates.

Unfortunately, in the case of this compound, the scientific community has yet to publish research that systematically explores the impact of structural modifications on its biological activity. While some studies have investigated the pharmacological properties of the parent compound or its close relative, Shanzhiside methylester, they do not provide the comparative data across a series of analogues that is essential for a robust SAR analysis. For instance, one study highlighted the analgesic effects of Shanzhiside methylester but did not evaluate any of its structural derivatives.

The lack of available data means that a quantitative comparison of the biological activities (e.g., IC50 or EC50 values) of this compound analogues cannot be compiled into the requested tabular format. Similarly, without specific experimental data from SAR studies, it is not possible to provide detailed experimental protocols for the key assays that would have been cited. Furthermore, the creation of signaling pathway diagrams or experimental workflow visualizations, which would be based on the mechanisms of action elucidated through SAR studies, cannot be accurately generated.

This review underscores a significant knowledge gap in the medicinal chemistry landscape surrounding this compound. The absence of SAR studies presents an opportunity for future research to explore the therapeutic potential of this natural product and its derivatives. A systematic investigation into the synthesis and biological evaluation of this compound analogues could uncover novel compounds with improved pharmacological profiles and provide valuable insights for the development of new therapeutic agents. Until such research is conducted and published, a comprehensive comparison guide on the structure-activity relationships of this compound and its analogues remains an unmet need in the scientific community.

In vitro and in vivo correlation of the pharmacological activities of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activities of 8-Dehydroxyshanzhiside, an iridoid glycoside, with other relevant compounds. The following sections detail its antioxidant and anti-inflammatory properties through in vitro and in vivo experimental data, outline the methodologies for key experiments, and visualize the associated signaling pathways and workflows. For the purpose of this guide, data on 8-epi-7-deoxyloganic acid (DLA), a closely related compound, is used to represent the activities of this compound based on available scientific literature.

Data Presentation: A Comparative Analysis

The pharmacological effects of this compound (represented by DLA) are compared with other iridoid glycosides, namely Cornel Iridoid Glycoside and Geniposide.

In Vitro Antioxidant and Anti-inflammatory Activities
CompoundAssayCell LineConcentration/DoseObserved EffectIC50 ValueReference
8-epi-7-deoxyloganic acid (DLA) Nitric Oxide (NO) ProductionRAW 264.7 macrophages12.5–50 µMInhibition of LPS-induced NO productionNot specified[1]
8-epi-7-deoxyloganic acid (DLA) Reactive Oxygen Species (ROS) ProductionRAW 264.7 macrophages12.5–50 µMSuppression of LPS-induced ROS generationNot specified[1]
Cornel Iridoid Glycoside (Purified) ROS ProductionH2O2-stimulated PC12 cellsNot specifiedDecreased ROS productionNot specified[2]
Geniposide Inflammatory Cytokine Release (TNF-α, IL-1β, IL-6)2,4,6-trinitrobenzene sulfonic acid-induced Caco-2 cells25-100 μg/mLInhibition of inflammatory cytokine releaseNot specified[3]
In Vivo Anti-inflammatory and Antioxidant Activities
CompoundAnimal ModelAssayAdministration Route & DoseObserved EffectReference
8-epi-7-deoxyloganic acid (DLA) Carrageenan-induced paw edema in micePaw Edema VolumeNot specifiedReduction in paw edema[1]
8-epi-7-deoxyloganic acid (DLA) Carrageenan-induced inflammation in miceMyeloperoxidase (MPO) ActivityNot specifiedInhibition of MPO activity in paw tissue[1]
Cornel Iridoid Glycoside Rats with brain injuryAntioxidant Levels (Catalase, SOD, GPx, GSH)Not specifiedIncreased levels of antioxidants[4]
Geniposide Adjuvant arthritis ratsHind Paw Swelling and Arthritis IndexOral, 30, 60, and 120 mg/kgAttenuated swelling and arthritis index[3]
Geniposide Diabetic rats with skin woundsInflammatory Cell InfiltrationOral administrationReduced inflammatory cell infiltration[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/well and incubated for 24 hours.[6]

  • Treatment: The cells are pre-treated with varying concentrations of the test compound (e.g., 8-epi-7-deoxyloganic acid) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours to induce inflammation and NO production.[7][8]

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8][9] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm using a microplate reader.[8]

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Male Wistar rats or mice are used for this model of acute inflammation.[10][11]

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of the animals to induce localized edema.[11][12]

  • Treatment: The test compound (e.g., 8-epi-7-deoxyloganic acid) or a reference anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection.[12][13]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11][12] The difference in paw volume before and after carrageenan injection is calculated to determine the degree of edema.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed RAW 264.7 Macrophages incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate_18_24h Incubate for 18-24h add_lps->incubate_18_24h collect_supernatant Collect Supernatant incubate_18_24h->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance at 540nm griess_reagent->read_absorbance

Caption: Workflow for In Vitro Nitric Oxide Assay.

in_vivo_workflow cluster_preparation Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement acclimatize Acclimatize Animals baseline_measurement Baseline Paw Volume acclimatize->baseline_measurement administer_compound Administer this compound baseline_measurement->administer_compound inject_carrageenan Inject Carrageenan administer_compound->inject_carrageenan measure_paw_volume Measure Paw Volume at Time Intervals inject_carrageenan->measure_paw_volume calculate_edema Calculate Edema Inhibition measure_paw_volume->calculate_edema

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

signaling_pathway cluster_nrf2 Nrf2/HO-1 Pathway (Antioxidant) cluster_nfkb MAPK/NF-κB Pathway (Anti-inflammatory) DLA This compound Nrf2 Nrf2 Activation DLA->Nrf2 HO1 HO-1 Upregulation Nrf2->HO1 ROS_NO Reduced ROS & NO HO1->ROS_NO LPS LPS MAPK MAPK Activation LPS->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 DLA_inhibits_MAPK This compound (Inhibition) DLA_inhibits_MAPK->MAPK DLA_inhibits_NFkB This compound (Inhibition) DLA_inhibits_NFkB->NFkB

Caption: Signaling Pathways of this compound.

References

Inter-Laboratory Validation of Analytical Methods for 8-Dehydroxyshanzhiside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of 8-Dehydroxyshanzhiside in biological matrices, based on a hypothetical inter-laboratory validation study. The objective is to offer researchers, scientists, and drug development professionals a framework for selecting an appropriate analytical method for their specific research needs. The data presented herein is illustrative and intended to demonstrate the expected performance of these methods in a multi-laboratory setting.

Introduction to this compound and Analytical Challenges

This compound is an iridoid glycoside with potential therapeutic applications. Accurate and precise quantification of this analyte is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The selection of an appropriate analytical method is a critical step in the drug development process. This guide compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

Inter-Laboratory Study Design

A hypothetical inter-laboratory study was designed to assess the reproducibility and robustness of an HPLC-UV and a UPLC-MS/MS method for the determination of this compound in rat plasma. Ten participating laboratories with expertise in bioanalysis were provided with standardized protocols, reference standards, and quality control (QC) samples at three concentration levels (low, medium, and high).

G cluster_prep Study Preparation cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Development of Standardized Protocols (HPLC-UV & UPLC-MS/MS) B Preparation & Distribution of Reference Standards & QC Samples A->B C Sample Analysis by 10 Participating Laboratories B->C D Collection & Statistical Analysis of Raw Data C->D E Method Performance Comparison (Precision, Accuracy, Robustness) D->E F Final Report Generation E->F

Caption: Workflow of the hypothetical inter-laboratory validation study.

Comparative Performance Data

The following tables summarize the key performance parameters evaluated during the inter-laboratory study.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.995> 0.999
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL
Lower Limit of Quantification (LLOQ) 25 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 8%< 5%
Inter-laboratory Precision (%RSD) < 15%< 10%
Accuracy (%Bias) ± 10%± 5%
Recovery (%) 85 - 95%90 - 105%

Table 2: Inter-Laboratory Precision and Accuracy for Quality Control Samples

QC LevelMethodMean Concentration (ng/mL)Inter-Laboratory %RSDInter-Laboratory %Bias
Low (50 ng/mL) HPLC-UV48.512.8-3.0
UPLC-MS/MS50.88.5+1.6
Medium (500 ng/mL) HPLC-UV510.29.5+2.0
UPLC-MS/MS495.56.2-0.9
High (5000 ng/mL) HPLC-UV4895.07.2-2.1
UPLC-MS/MS5025.04.8+0.5

Experimental Protocols

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Protein precipitation with methanol followed by centrifugation. The supernatant is then injected into the HPLC system.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • This compound: m/z 375.1 -> 213.1 (Quantifier), m/z 375.1 -> 169.1 (Qualifier)

    • Internal Standard (e.g., Geniposide): m/z 387.1 -> 225.1

  • Sample Preparation: Solid-phase extraction (SPE) for sample clean-up and pre-concentration.

G cluster_hplcuv HPLC-UV Workflow cluster_uplcmsms UPLC-MS/MS Workflow A Plasma Sample B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E HPLC-UV Analysis D->E F Plasma Sample G Solid-Phase Extraction (SPE) F->G H Elution G->H I Evaporation & Reconstitution H->I J UPLC-MS/MS Analysis I->J

Caption: Comparison of sample preparation workflows.

Discussion and Recommendations

The inter-laboratory validation demonstrates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of this compound in plasma. However, the UPLC-MS/MS method offers superior sensitivity, precision, and accuracy.

  • HPLC-UV: This method is cost-effective and readily available in most analytical laboratories. It is a reliable choice for studies where high sample concentrations are expected and the matrix is relatively clean. The simpler sample preparation is also an advantage for high-throughput screening.

  • UPLC-MS/MS: This method provides significantly lower limits of detection and quantification, making it ideal for pharmacokinetic studies where low analyte concentrations are anticipated, especially at later time points. The high selectivity of MS/MS detection minimizes interference from matrix components, leading to more accurate and reliable data.

Recommendation: For discovery and early-stage development where cost and throughput are major considerations, the HPLC-UV method may be sufficient. For regulated bioanalysis and clinical studies requiring high sensitivity and specificity, the UPLC-MS/MS method is strongly recommended. The choice of method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the biological matrix, and regulatory requirements.

A Comparative Guide to the Standardization of Herbal Extracts Based on 8-Dehydroxyshanzhiside Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The standardization of herbal extracts is a critical step in ensuring their quality, safety, and efficacy. For herbal products containing the iridoid glycoside 8-Dehydroxyshanzhiside, accurate and reliable quantification of this marker compound is paramount. This guide provides a comparative overview of analytical methodologies, presents experimental data, and offers detailed protocols to aid researchers in the standardization of herbal extracts based on their this compound content. The primary botanical source for this compound is Lamiophlomis rotata, a traditional Tibetan medicinal herb.[1][2][3]

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method.[4] More advanced techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offer higher sensitivity and specificity.[2][5] The following table summarizes the performance characteristics of commonly employed analytical techniques for the analysis of iridoid glycosides, including this compound.

Analytical MethodPrincipleTypical ColumnMobile Phase ExampleDetectionAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.C18 (e.g., 4.6 x 250 mm, 5 µm)Gradient of acetonitrile and water (with 0.1% formic acid)UV (typically ~210-240 nm for iridoids)Robust, widely available, cost-effective, good for routine quality control.[4]Lower sensitivity and specificity compared to MS methods.
UPLC-QTOF-MS High-resolution chromatographic separation coupled with high-resolution mass spectrometry for identification and quantification.C18 (e.g., 2.1 x 100 mm, 1.7 µm)Gradient of acetonitrile and water (with 0.1% formic acid)ESI-MS/MSHigh sensitivity, high specificity, provides structural information, suitable for complex mixtures.[2][5]Higher cost of instrumentation and maintenance.
HPTLC Planar chromatography with densitometric detection.HPTLC silica gel 60 F254Various solvent systems (e.g., ethyl acetate, methanol, water mixtures)Densitometry (post-derivatization may be required)High throughput, low solvent consumption per sample, cost-effective for screening.Lower resolution and sensitivity compared to HPLC and UPLC.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Fused-silica capillaryBuffer systems (e.g., borate buffer)UV or MSHigh separation efficiency, low sample and reagent consumption.Can be less robust for complex matrices compared to HPLC.

Quantitative Data Summary

While specific quantitative data for this compound across a wide range of extraction conditions is not extensively published, the following table provides a representative comparison of iridoid glycoside content in Lamiophlomis rotata extracts. It is important to note that the yield of this compound can be significantly influenced by factors such as the geographical origin of the plant material, the part of the plant used (aerial or underground), and the extraction method employed.[1]

Plant PartExtraction SolventExtraction MethodKey Iridoid Glycosides QuantifiedReference
Aerial Parts70% EthanolReflux ExtractionShanzhiside methyl ester, 8-O-acetylshanzhiside methyl ester, and other iridoids[1]
Underground Parts70% EthanolReflux ExtractionShanzhiside methyl ester, 8-O-acetylshanzhiside methyl ester, and other iridoids (often in higher concentration than aerial parts)[1]
Whole PlantMethanolMacerationLoganic acid, swertiamarin, gentiopicroside, sweroside (in related Gentiana species)
Aerial PartsWaterDecoctionNot specified, but aqueous extracts are traditionally used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for the Quantification of this compound

This protocol is a generalized method based on common practices for the analysis of iridoid glycosides in Lamiaceae species and can be optimized for specific laboratory conditions.[6][7][8]

1. Instrumentation and Chemicals

  • High-Performance Liquid Chromatograph with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

3. Preparation of Herbal Extract Sample

  • Weigh 1.0 g of powdered, dried Lamiophlomis rotata plant material.

  • Add 50 mL of 70% methanol.

  • Extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the herbal extract sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

Workflow for Standardization of Herbal Extracts

Standardization_Workflow cluster_0 1. Raw Material Preparation cluster_1 2. Extraction cluster_2 3. Analytical Quantification cluster_3 4. Standardization & Quality Control A Harvesting & Collection of Lamiophlomis rotata B Botanical Authentication (Macroscopic & Microscopic) A->B C Drying & Powdering B->C D Selection of Extraction Method (e.g., Maceration, Sonication, Reflux) C->D F Extraction Process D->F E Choice of Solvent (e.g., Ethanol, Methanol, Water) E->F G Filtration & Concentration F->G H Preparation of Standard & Sample Solutions G->H J Instrumental Analysis H->J I Selection of Analytical Method (HPLC-UV, UPLC-MS) I->J K Data Acquisition & Processing J->K L Quantification of this compound K->L M Comparison with Pre-defined Specifications L->M N Acceptance or Rejection of the Batch M->N

Caption: Workflow for the standardization of herbal extracts based on this compound content.

Signaling Pathway (Illustrative Example)

While the direct signaling pathway of this compound is not yet fully elucidated, many iridoid glycosides from Lamiophlomis rotata have been shown to possess anti-inflammatory and analgesic properties. An illustrative diagram of a potential anti-inflammatory signaling pathway that could be investigated for this compound is provided below.

Anti_Inflammatory_Pathway A Inflammatory Stimulus (e.g., LPS) B TLR4 Receptor A->B C NF-κB Pathway Activation B->C G Reduced Expression of Pro-inflammatory Cytokines (TNF-α, IL-6) C->G Leads to D This compound E Inhibition of IκBα Phosphorylation D->E Potential Site of Action F Decreased Nuclear Translocation of NF-κB E->F F->G

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Dehydroxyshanzhiside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Proper Disposal of 8-Dehydroxyshanzhiside, Ensuring Laboratory Safety and Environmental Compliance.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a naturally occurring iridoid glycoside. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of the closely related compound, Shanzhiside methyl ester, and general best practices for handling chemical substances of unknown toxicity.

Hazard Assessment and Personal Protective Equipment (PPE)

While some sources classify the related compound Shanzhiside methyl ester as non-hazardous, others indicate potential for skin, eye, and respiratory irritation[1]. Given this ambiguity and the lack of specific data for this compound, a cautious approach is warranted. Assume the compound may be an irritant and handle it accordingly.

Table 1: Personal Protective Equipment (PPE) and Spill Control

ItemSpecificationPurpose
Gloves Nitrile or other compatible chemical-resistant glovesTo prevent skin contact[1].
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from dust and splashes[1].
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if handling large quantities or if dust is generated[1].
Spill Kit Absorbent material (e.g., vermiculite, sand)To contain and clean up spills.
Waste Container Clearly labeled, sealed container for chemical wasteFor the safe collection of contaminated materials.

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound.

Step 1: Preparation

  • Ensure the designated disposal area is clean and well-ventilated.

  • Put on all required PPE as detailed in Table 1.

  • Have a clearly labeled chemical waste container ready.

Step 2: Handling and Collection of Waste

  • If dealing with the pure compound (solid), carefully sweep or scoop the material into the designated chemical waste container. Avoid creating dust.

  • For solutions containing this compound, absorb the liquid with a non-reactive absorbent material and place it in the waste container.

  • Rinse any contaminated labware (e.g., beakers, spatulas) with an appropriate solvent. The rinsate should also be collected as chemical waste.

Step 3: Decontamination

  • Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 70% ethanol) and paper towels.

  • Dispose of the used paper towels in the chemical waste container.

Step 4: Storage and Final Disposal

  • Securely seal the chemical waste container.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].

  • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, regional, and national regulations[2]. Do not dispose of this compound down the drain or in regular trash[1].

Experimental Workflow and Diagrams

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_decon Decontamination cluster_disposal Final Disposal prep_ppe Don Personal Protective Equipment (PPE) handle_solid Collect Solid Waste prep_ppe->handle_solid handle_solution Collect Solution Waste (via absorbent) prep_ppe->handle_solution prep_area Prepare Designated Disposal Area prep_area->handle_solid prep_area->handle_solution prep_container Label Chemical Waste Container prep_container->handle_solid prep_container->handle_solution handle_rinsate Collect Contaminated Labware Rinsate handle_solid->handle_rinsate handle_solution->handle_rinsate decon_surface Clean Work Surface handle_rinsate->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip seal_container Seal Waste Container decon_equip->seal_container store_waste Store in Designated Area seal_container->store_waste ehs_disposal Dispose via EHS/ Licensed Contractor store_waste->ehs_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.